Product packaging for 3-Methoxy-3-methylbutyl Acetate(Cat. No.:CAS No. 103429-90-9)

3-Methoxy-3-methylbutyl Acetate

Cat. No.: B012891
CAS No.: 103429-90-9
M. Wt: 160.21 g/mol
InChI Key: RYNQKSJRFHJZTK-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylbutyl Acetate is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O3 B012891 3-Methoxy-3-methylbutyl Acetate CAS No. 103429-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxy-3-methylbutyl) acetate
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InChI

InChI=1S/C8H16O3/c1-7(9)11-6-5-8(2,3)10-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNQKSJRFHJZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145852
Record name 1-Butanol, 3-methoxy-3-methyl-, acetate
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Molecular Weight

160.21 g/mol
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CAS No.

103429-90-9
Record name 1-Butanol, 3-methoxy-3-methyl-, 1-acetate
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Record name 3-Methoxy-3-methylbutyl acetate
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Record name 1-Butanol, 3-methoxy-3-methyl-, 1-acetate
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Record name 1-Butanol, 3-methoxy-3-methyl-, acetate
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Record name 3-Methoxy-3-methylbutyl acetate
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Record name 3-METHOXY-3-METHYLBUTYL ACETATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-3-methylbutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylbutyl acetate (B1210297) is an organic compound with applications as a solvent and chemical intermediate.[1] Its unique combination of an ether and an ester functional group imparts specific physicochemical properties that are of interest in various chemical and pharmaceutical applications. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a summary of its synthesis and characterization.

Physicochemical Properties

The key physicochemical properties of 3-Methoxy-3-methylbutyl Acetate are summarized in the tables below. These properties are crucial for its handling, application, and in the design of processes where it is used.

General and Physical Properties
PropertyValueReference
Molecular Formula C8H16O3[2]
Molecular Weight 160.21 g/mol [2]
Appearance Colorless to Almost colorless clear liquid[2]
Boiling Point 187.3 °C
Melting Point < 25 °C
Density (Specific Gravity) 0.960 g/cm³[3]
Refractive Index 1.41
Flash Point 76 °C
Solubility
SolventSolubility
Chloroform Slightly Soluble[3]
Methanol Slightly Soluble[3]
Spectroscopic Data
Spectroscopic MethodKey Data PointsReference
Mass Spectrometry (GC-MS) m/z peaks at 73 (base peak), 43, 85, 69, 41
Infrared (IR) Spectroscopy Data not explicitly detailed in search results.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties, synthesis, and characterization of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using the capillary method.

Materials:

  • Thiele tube or melting point apparatus with a boiling point determination setup

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube or fusion tube

  • Sample of this compound

  • Heating mantle or oil bath

Procedure:

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer and placed in a Thiele tube or a suitable heating apparatus.

  • The apparatus is heated gradually.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Density

The density of this compound can be determined using a pycnometer.

Materials:

  • Pycnometer (a specific volume glass flask)

  • Analytical balance

  • Thermometer

  • Sample of this compound

  • Deionized water (for calibration)

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m1).

  • The pycnometer is filled with deionized water of a known temperature and weighed again (m2). The density of water at this temperature is known.

  • The pycnometer is emptied, dried, and then filled with the sample of this compound at the same temperature and weighed (m3).

  • The density of the sample is calculated using the following formula: Density = [(m3 - m1) / (m2 - m1)] * density of water

Synthesis via Fischer Esterification

This compound can be synthesized by the Fischer esterification of 3-methoxy-3-methyl-1-butanol with acetic acid, using a strong acid as a catalyst.

Materials:

  • 3-methoxy-3-methyl-1-butanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, 3-methoxy-3-methyl-1-butanol and a molar excess of glacial acetic acid are mixed.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • The reaction mixture is heated under reflux for a specified period to reach equilibrium.

  • After cooling, the mixture is transferred to a separatory funnel and washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

  • The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate.

  • The drying agent is removed by filtration, and the crude ester is purified by distillation.

Mandatory Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 3-methoxy-3-methyl-1-butanol + Acetic Acid + H2SO4 (cat.) Reflux Reflux Reactants->Reflux Heating Quench Quench with Water Reflux->Quench Wash_NaHCO3 Wash with 5% NaHCO3 Quench->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (Anhydrous MgSO4) Wash_Brine->Dry Filter Filter Dry->Filter Distill Distillation Filter->Distill Product Pure 3-Methoxy-3-methylbutyl Acetate Distill->Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample Purified 3-Methoxy-3-methylbutyl Acetate GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR Purity Purity Assessment GCMS->Purity Structure Structural Confirmation GCMS->Structure Fragmentation Pattern Functional_Groups Functional Group Identification IR->Functional_Groups Vibrational Modes NMR->Structure Chemical Shifts & Coupling

Caption: Analytical workflow for the characterization of this compound.

References

Spectral Data Analysis of 3-Methoxy-3-methylbutyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-methoxy-3-methylbutyl acetate (B1210297), a compound of interest in various chemical and pharmaceutical research fields. This document presents available experimental mass spectrometry data, alongside predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, to facilitate compound identification and characterization. Detailed experimental protocols for acquiring such spectra are also provided.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectral data for 3-methoxy-3-methylbutyl acetate.

Table 1: Predicted ¹H NMR Spectral Data

Disclaimer: The following ¹H NMR data is predicted and has not been experimentally verified from available public sources.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.15Triplet2H-O-CH₂ -CH₂-
~3.15Singlet3H-O-CH₃
~2.05Singlet3H-C(=O)-CH₃
~1.80Triplet2H-O-CH₂-CH₂ -
~1.20Singlet6H-C(CH₃ )₂-
Table 2: Predicted ¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR data is predicted and has not been experimentally verified from available public sources.

Chemical Shift (ppm)Assignment
~171.0C =O
~74.0-C (CH₃)₂-O-
~61.0-O-CH₂ -CH₂-
~49.0-O-CH₃
~38.0-O-CH₂-CH₂ -
~24.0-C(CH₃ )₂-
~21.0-C(=O)-CH₃
Table 3: Predicted IR Spectral Data

Disclaimer: The following IR data is based on characteristic vibrational frequencies for the functional groups present and has not been experimentally verified from available public sources.

Wavenumber (cm⁻¹)IntensityAssignment
2970-2820StrongC-H stretch (alkane)
1740-1720StrongC=O stretch (ester)
1240-1230StrongC-O stretch (ester)
1190-1080StrongC-O stretch (ether)
Table 4: Experimental Mass Spectrometry (GC-MS) Data

The following fragmentation data has been obtained from publicly available experimental sources.[1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
7399.99[C₄H₉O]⁺
4330.76[C₂H₃O]⁺
8529.30[C₅H₉O]⁺
6915.10[C₄H₅O]⁺
4110.34[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution should be free of particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Acquisition:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (Neat Liquid): Place one to two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Instrumentation: Mount the salt plates in the spectrometer's sample holder.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the compound from any impurities and determine its mass-to-charge ratio and fragmentation pattern.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation:

    • Gas Chromatograph (GC): Set the appropriate temperature program for the oven, injector, and detector. A typical program might start at a low temperature and ramp up to a higher temperature to ensure separation of components with different boiling points. A non-polar capillary column is often used for esters.

    • Mass Spectrometer (MS): The MS is typically operated in electron ionization (EI) mode at 70 eV.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

  • Separation and Detection: The compound is volatilized and carried by an inert gas (e.g., helium) through the GC column, where it is separated from other components. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments, which can be used to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Analysis NMR Spectra (Chemical Shift, Multiplicity) NMR_Acq->NMR_Analysis IR_Analysis IR Spectrum (Functional Group Identification) IR_Acq->IR_Analysis MS_Analysis Mass Spectrum (Fragmentation Pattern) MS_Acq->MS_Analysis Structure_Elucidation Structure Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

References

synthesis and characterization of 3-Methoxy-3-methylbutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxy-3-methylbutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 103429-90-9) is a versatile chemical compound with significant applications across various industries, including pharmaceuticals, cosmetics, and fine chemicals.[1][2][3] Its utility as a specialty solvent and a key chemical intermediate demands robust and well-documented methods for its synthesis and characterization.[1][4][5] This technical guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and analytical characterization of this compound, serving as a vital resource for professionals in research and development.

Introduction

This compound, also known as Acetic Acid 3-Methoxy-3-methylbutyl Ester, is a high-purity organic compound valued for its excellent solvency and utility as a building block in complex chemical syntheses.[1][6][7] Its molecular structure, featuring both an ether and an ester functional group, imparts unique properties that make it suitable for diverse applications, from a solvent in coatings and adhesives to an intermediate in the manufacturing of Active Pharmaceutical Ingredients (APIs).[3][5] This document outlines the prevalent two-step synthesis method, starting from the formation of its precursor alcohol, 3-Methoxy-3-methylbutan-1-ol, followed by its subsequent esterification. Furthermore, it details the standard analytical techniques for structural confirmation and purity assessment.

Synthesis Pathway

The most common industrial synthesis of this compound is a two-step process:

  • Step 1: Synthesis of 3-Methoxy-3-methylbutan-1-ol. This step typically involves the acid-catalyzed addition of methanol (B129727) to 3-methyl-3-buten-1-ol.[8][9]

  • Step 2: Esterification. The resulting 3-Methoxy-3-methylbutan-1-ol is then reacted with acetic acid or an equivalent acetylating agent to yield the final product, this compound.[10]

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Precursor Alcohol cluster_step2 Step 2: Esterification R1 3-Methyl-3-buten-1-ol P1 3-Methoxy-3-methylbutan-1-ol R1->P1   Acid Catalyst (e.g., Cation Exchange Resin) 50-200°C, 0.1-5 MPa R2 Methanol R2->P1   Acid Catalyst (e.g., Cation Exchange Resin) 50-200°C, 0.1-5 MPa P1_ref 3-Methoxy-3-methylbutan-1-ol R3 Acetic Acid P2 This compound R3->P2   Acid Catalyst (e.g., H₂SO₄) Heat P1_ref->P2   Acid Catalyst (e.g., H₂SO₄) Heat Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization S Synthesized Product (Crude) P Purified Product (via Distillation) S->P GC GC / GC-MS (Purity & Mass) P->GC NMR NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation) P->NMR IR FT-IR Spectroscopy (Functional Groups) P->IR Prop Physical Properties (BP, Density, RI) P->Prop

References

3-Methoxy-3-methylbutyl Acetate molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Methoxy-3-methylbutyl Acetate (B1210297), including its molecular structure, chemical formula, physical and spectroscopic properties, a detailed synthesis protocol, and standard experimental methodologies for its characterization.

Molecular Structure and Identification

3-Methoxy-3-methylbutyl Acetate is an organic compound classified as an ester. It possesses both an ether and an acetate functional group.

  • Chemical Formula : C₈H₁₆O₃[1][2][3]

  • IUPAC Name : (3-methoxy-3-methylbutyl) acetate[2][4]

  • CAS Number : 103429-90-9[1][5][6]

  • Synonyms : Acetic Acid 3-Methoxy-3-methylbutyl Ester, 3-Methyl-3-methoxybutyl acetate[1][2][5][7]

The molecular structure consists of a four-carbon butyl chain. An acetate group is attached to one end (C1), and a methoxy (B1213986) and two methyl groups are attached to the C3 position.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized below.

PropertyValueReference(s)
Identifiers
Molecular FormulaC₈H₁₆O₃[1][2][3]
Molecular Weight160.21 g/mol [1][2][4]
CAS Number103429-90-9[1][5][6]
InChIKeyRYNQKSJRFHJZTK-UHFFFAOYSA-N[2][4]
SMILESCC(=O)OCCC(C)(C)OC[2][3]
Physical Properties
Physical StateColorless Liquid[5][7]
Boiling Point187.3 - 191 °C at 760 mmHg[1][6]
74 °C at 15 mmHg[7][8]
Density0.939 - 0.96 g/cm³[1][6][8]
Refractive Index (n_D)1.413[1][7]
Flash Point62.1 - 76 °C[1][6][7]
Vapor Pressure0.525 mmHg at 25°C[1]
Spectroscopic Data
¹H NMRData available[5]
¹³C NMRData available[5]
IR SpectroscopyData available[5]
Mass Spectrometry (GC-MS)Data available[5]

Synthesis Protocol: Fischer Esterification

This compound can be synthesized via a Fischer esterification reaction. This method involves the acid-catalyzed reaction between the precursor alcohol, 3-methoxy-3-methyl-1-butanol, and acetic acid.

G Reactants Reactants: - 3-Methoxy-3-methyl-1-butanol - Acetic Acid (excess) - Sulfuric Acid (catalyst) Setup Setup Reflux Apparatus (Round-bottom flask, condenser, drying tube) Reactants->Setup Combine Reflux Heat to Reflux (e.g., 60-90 minutes) Setup->Reflux Cool Cool to Room Temperature Reflux->Cool Workup Aqueous Workup: 1. Transfer to Separatory Funnel 2. Wash with H₂O 3. Wash with NaHCO₃ (aq) 4. Wash with Brine Cool->Workup Dry Dry Organic Layer (e.g., with anhydrous Na₂SO₄) Workup->Dry Filter Filter to remove drying agent Dry->Filter Distill Purify by Distillation (Simple or Vacuum) Filter->Distill Product Collect Product: This compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

  • Reactant Preparation : In a dry, round-bottom flask equipped with a magnetic stir bar, combine 3-methoxy-3-methyl-1-butanol (1.0 eq) and glacial acetic acid (2.0-3.0 eq).

  • Catalyst Addition : While stirring, slowly add concentrated sulfuric acid (approx. 5% mol) to the mixture.

  • Reflux : Attach a reflux condenser and a drying tube to the flask. Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain reflux for 60-90 minutes to drive the equilibrium towards the product.

  • Cooling and Extraction : Allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel. Dilute with diethyl ether or another suitable organic solvent and wash sequentially with:

    • Deionized water (to remove the bulk of the acid and unreacted alcohol).

    • Saturated sodium bicarbonate solution (to neutralize remaining acid; caution: CO₂ evolution).

    • Brine (to remove residual water).

  • Drying : Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

  • Purification : Filter to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. Purify the resulting crude ester by fractional distillation under atmospheric or reduced pressure to obtain the final product.[9][10]

Experimental Protocols for Characterization

The following are standard methodologies for determining the key physical and spectroscopic properties of this compound.

4.1 Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation : Add approximately 0.5 mL of the purified liquid into a small test tube or a Durham tube.

  • Capillary Insertion : Place a melting-point capillary tube, open-end down, into the liquid.

  • Apparatus Setup : Attach the sample tube to a thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.

  • Heating : Place the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently.

  • Observation : As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

  • Measurement : Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11]

4.2 Density Measurement

  • Mass of Empty Cylinder : Measure the mass of a clean, dry 10 mL graduated cylinder using an analytical balance.

  • Volume and Mass of Liquid : Add a known volume (e.g., 5-10 mL) of this compound to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus. Measure the combined mass of the cylinder and the liquid.

  • Calculation : Subtract the mass of the empty cylinder to find the mass of the liquid. Calculate the density using the formula: Density = Mass / Volume.[4][6][12]

4.3 Refractive Index Measurement

  • Instrument Calibration : Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Sample Application : Place a few drops of the liquid onto the clean, dry prism of the refractometer.

  • Measurement : Close the prism and turn on the light source. Adjust the knobs to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Reading : Read the refractive index from the instrument's scale. Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.[3][13][14]

4.4 Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Typical parameters for ¹H NMR include a 30-degree pulse angle and a 1-2 second relaxation delay.

    • Analysis : The resulting spectra should be consistent with the structure, showing characteristic peaks for the acetyl methyl group, the methoxy group, the gem-dimethyl groups, and the two methylene (B1212753) groups of the butyl chain.

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : Place a drop of the neat liquid between two salt plates (NaCl or KBr) to create a thin film.

    • Data Acquisition : Obtain the IR spectrum using an FTIR spectrometer.

    • Analysis : The spectrum is expected to show a strong C=O stretch characteristic of an ester at approximately 1740 cm⁻¹, and C-O stretches for the ester and ether linkages in the 1000-1300 cm⁻¹ region. The absence of a broad O-H peak around 3300 cm⁻¹ indicates the purity of the ester from the starting alcohol.[15]

  • Mass Spectrometry (MS) :

    • Instrumentation : Typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • Method : A dilute solution of the sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (commonly by Electron Impact - EI).

    • Analysis : The resulting mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used to confirm the molecular structure.

References

An In-depth Technical Guide to 3-Methoxy-3-methylbutyl Acetate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: 3-Methoxy-3-methylbutyl acetate (B1210297), a versatile solvent and chemical intermediate, has carved a niche in various industrial applications, from fragrances and cosmetics to pharmaceuticals and fine chemical synthesis. This technical guide delves into the discovery, history, and key technical aspects of this compound, providing researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, properties, and applications.

Historical Context and Discovery

While a singular "discovery" event with named individuals for 3-Methoxy-3-methylbutyl Acetate is not readily apparent in publicly available literature, its development is intrinsically linked to the industrial production of its precursor, 3-methoxy-3-methyl-1-butanol (MMB). The Japanese chemical company Kuraray Co., Ltd. has been a pivotal player in the commercialization and application development of both MMB and its acetate derivative, MMB-Ac.[1][2][3][4] Kuraray's work on isoprene (B109036) chemistry, dating back to the 1970s, laid the groundwork for the production of these specialty chemicals.[2][5]

The emergence of this compound as a commercially significant solvent is a relatively modern development, driven by the demand for safer and more environmentally friendly alternatives to traditional solvents in various consumer and industrial products.[3][4] Its favorable toxicological profile and biodegradability have made it an attractive option for use in household cleaners, air fresheners, and personal care products.[3][4]

Physicochemical Properties

This compound is a colorless liquid with a mild, pleasant odor. A comprehensive summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
CAS Number 103429-90-9[6][7]
Molecular Formula C8H16O3[6][7]
Molecular Weight 160.21 g/mol [6][7]
Boiling Point 191 °C at 760 mmHg[7]
Density 0.939 g/cm³[7]
Flash Point 62.1 °C[7]
Refractive Index 1.413[7]
Vapor Pressure 0.525 mmHg at 25 °C[7]
LogP 1.36460[7]

Synthesis and Manufacturing Process

The industrial synthesis of this compound is a two-step process, beginning with the production of its precursor alcohol, 3-methoxy-3-methyl-1-butanol (MMB).

Step 1: Synthesis of 3-Methoxy-3-methyl-1-butanol (MMB)

Several patented methods exist for the synthesis of MMB. One common route involves the reaction of 3-methyl-3-buten-1-ol (B123568) with methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol (based on Patent CN102206142A):

  • Reactants: 3-methyl-3-buten-1-ol, methanol, and a heterogeneous acid catalyst (e.g., cation exchange resin, zeolite, or a composite oxide).

  • Apparatus: A sealed reactor equipped with a stirrer and temperature and pressure controls.

  • Procedure:

    • Charge the reactor with 3-methyl-3-buten-1-ol, methanol, and the heterogeneous acid catalyst. The molar ratio of 3-methyl-3-buten-1-ol to methanol can range from 0.01 to 1. The catalyst amount is typically 0.1-5% of the total reaction solution mass.

    • Seal the reactor and heat the mixture to a temperature between 50-200°C.

    • Maintain the reaction pressure between 0.1-5 MPa.

    • Allow the reaction to proceed for 1-12 hours with vigorous stirring.

    • After the reaction is complete, cool the reactor and separate the catalyst from the reaction mixture.

    • Purify the resulting 3-methoxy-3-methyl-1-butanol by distillation.

Another patented method starts from crotonaldehyde (B89634), which is first reacted with methanol to form 3-methoxybutyraldehyde, followed by hydrogenation to yield MMB.[8][9]

Step 2: Esterification to this compound

The second step involves the esterification of 3-methoxy-3-methyl-1-butanol with acetic acid. This is a classic Fischer esterification reaction.

Experimental Protocol (General Procedure):

  • Reactants: 3-methoxy-3-methyl-1-butanol, acetic acid, and a strong acid catalyst (e.g., sulfuric acid).

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a heating mantle.

  • Procedure:

    • In a round-bottom flask, combine 3-methoxy-3-methyl-1-butanol and an excess of acetic acid.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours to drive the reaction towards completion.

    • After cooling, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst.

    • The organic layer is then dried and the final product, this compound, is purified by distillation.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 3-Methoxy-3-methyl-1-butanol (MMB) cluster_step2 Step 2: Esterification MBOH 3-Methyl-3-buten-1-ol MMB 3-Methoxy-3-methyl-1-butanol MBOH->MMB MeOH Methanol MeOH->MMB Catalyst1 Acid Catalyst Catalyst1->MMB MMB_ester 3-Methoxy-3-methyl-1-butanol MMBAc This compound MMB_ester->MMBAc AcOH Acetic Acid AcOH->MMBAc Catalyst2 Acid Catalyst (e.g., H₂SO₄) Catalyst2->MMBAc Water Water

Caption: Synthesis pathway of this compound.

Applications

This compound has a broad range of applications owing to its excellent solvency, low toxicity, and pleasant odor.

  • Fragrances and Cosmetics: It is used as a solvent and fragrance carrier in perfumes, air fresheners, and various cosmetic formulations, where it contributes to product stability and efficacy.[10][11]

  • Cleaning Products: Its ability to dissolve a wide range of substances makes it an effective and safer solvent in household and industrial cleaners.[3][4]

  • Fine Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[10]

  • Coatings and Inks: The compound is also utilized as a solvent in the formulation of paints, inks, and coatings.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

  • Mass Spectrometry (GC-MS): The mass spectrum shows characteristic fragmentation patterns that can be used for its identification.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching of the ester group and C-O stretching of the ether and ester functionalities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, with distinct signals for the different proton and carbon environments in the molecule.

Conclusion

This compound is a modern solvent with a favorable safety and environmental profile, making it a valuable component in a wide array of applications. Its synthesis, primarily developed and commercialized through the efforts of companies like Kuraray, is a two-step process involving the formation of its precursor alcohol followed by esterification. For researchers and professionals in drug development and other scientific fields, understanding the history, synthesis, and properties of this compound is crucial for leveraging its potential in new and innovative formulations.

References

Potential Research Areas for 3-Methoxy-3-methylbutyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-3-methylbutyl acetate (B1210297) (MMBA) is a versatile organic compound with existing applications as a solvent and chemical intermediate. Its unique molecular structure, combining an ether and an ester functional group, suggests a potential for broader applications in the pharmaceutical and life sciences sectors. This technical guide provides an in-depth overview of 3-Methoxy-3-methylbutyl Acetate, summarizes its known properties, and outlines promising areas for future research and development. By exploring its potential biological activities, metabolic pathways, and novel applications, this document aims to stimulate further investigation into this promising compound.

Introduction

This compound, with the CAS number 103429-90-9, is a colorless liquid with a mild, fruity odor.[1] It is currently utilized in the cosmetics and fine chemical industries as a solvent and an intermediate in synthesis.[2] However, a comprehensive understanding of its biological properties and potential for more advanced applications is currently lacking. This guide serves as a foundational resource for researchers interested in exploring the untapped potential of this molecule.

Physicochemical and Toxicological Properties

A summary of the known physicochemical and toxicological data for this compound is presented below. The data has been compiled from various chemical safety and supplier datasheets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆O₃[3]
Molecular Weight 160.21 g/mol [3]
CAS Number 103429-90-9[3]
Appearance Colorless liquid[3]
Boiling Point 187.3 °C[2]
Density 0.957 g/cm³ at 20 °C[4]
Flash Point 76 °C[5]
Water Solubility Slightly soluble[6]
log Kₒw (octanol-water partition coefficient) 1.6 (pH ~7, 25 °C)[4]

Table 2: Toxicological Data for this compound

EndpointValueSpeciesSource
Acute Dermal LD50 > 2000 mg/kg bwRat (male/female)[2]
Acute Oral Toxicity No data available-[2]
Acute Inhalation Toxicity No data available-[2]
Initial Threshold Screening Level (ITSL) 0.1 µg/m³ (annual average)-[2]

Potential Research Areas

Based on the structure of this compound and the known activities of related compounds, several promising avenues for research can be proposed.

Exploration as a "Green" and Biocompatible Solvent

The pharmaceutical industry is actively seeking greener and safer solvents to reduce the environmental impact of manufacturing processes.[7][8][9] this compound, with its relatively low toxicity profile, presents an opportunity for investigation as a green solvent alternative.

  • Research Focus 1: Solubility Studies for Active Pharmaceutical Ingredients (APIs). A systematic investigation into the solubility of a wide range of APIs, particularly those with poor water solubility, in this compound could reveal its potential as a formulation excipient or a solvent for synthesis and purification.

  • Research Focus 2: Application in Novel Drug Delivery Systems. The compound's properties may be suitable for use in the development of novel drug delivery systems such as nanoemulsions, microemulsions, or as a component in self-emulsifying drug delivery systems (SEDDS) to enhance the bioavailability of poorly soluble drugs.[10][11]

Investigation of Biological Activity

The ester and ether moieties of this compound suggest potential interactions with biological systems.

  • Research Focus 3: Interaction with Short-Chain Fatty Acid Receptors. The acetate portion of the molecule is structurally related to short-chain fatty acids (SCFAs), which are known to act as signaling molecules through G protein-coupled receptors like Free Fatty Acid Receptor 2 (FFA2) and 3 (FFA3).[6][12][13] These receptors are involved in metabolic regulation and inflammatory responses.[13][14] It would be valuable to investigate if this compound or its metabolites can modulate the activity of these receptors.

  • Research Focus 4: Evaluation of Antimicrobial or Antifungal Activity. Many esters and ethers exhibit antimicrobial properties. Screening this compound against a panel of pathogenic bacteria and fungi could uncover potential applications as a preservative or a topical antimicrobial agent.

Metabolic and Toxicological Profiling

A thorough understanding of the metabolic fate and toxicological profile of this compound is crucial for its development in any pharmaceutical or biomedical application. Glycol ether acetates are often rapidly hydrolyzed in the body to the parent glycol ether and acetic acid.[15][16] The toxicity of these compounds is frequently attributed to the metabolites.[2][3]

  • Research Focus 5: In Vitro and In Vivo Metabolism Studies. Investigating the metabolism of this compound using liver microsomes and in animal models will identify the primary metabolites and the enzymes responsible for its biotransformation. This will provide insight into its potential for drug-drug interactions.

  • Research Focus 6: Comprehensive Toxicological Evaluation. A battery of toxicological tests, including genotoxicity, reproductive toxicity, and repeated-dose toxicity studies, should be conducted to establish a comprehensive safety profile.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound can be achieved in a two-step process starting from 3-methyl-3-buten-1-ol (B123568).

Step 1: Synthesis of 3-Methoxy-3-methyl-1-butanol

This procedure is adapted from a patented method.[6][17]

  • Reaction Setup: In a sealed pressure reactor, combine 3-methyl-3-buten-1-ol, methanol (B129727), and a heterogeneous acid catalyst (e.g., Amberlyst-15, 0.1-5% of the total reaction mass). The molar ratio of 3-methyl-3-buten-1-ol to methanol should be between 0.01 and 1.

  • Reaction Conditions: Heat the mixture to a temperature between 50-200°C under a pressure of 0.1-5 MPa for 1-12 hours with vigorous stirring.

  • Work-up and Purification: After cooling, the catalyst is removed by filtration. The resulting mixture is then purified by fractional distillation to isolate the 3-methoxy-3-methyl-1-butanol.

Step 2: Esterification of 3-Methoxy-3-methyl-1-butanol

As 3-methoxy-3-methyl-1-butanol is a tertiary alcohol, standard Fischer esterification may be prone to elimination side reactions.[18][19] Therefore, alternative methods are proposed.

  • Method A: Acetic Anhydride Esterification

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-3-methyl-1-butanol in an excess of acetic anhydride. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid can be added.

    • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water to hydrolyze the excess acetic anhydride. The product is then extracted with an organic solvent (e.g., diethyl ether), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and purified by distillation under reduced pressure.

  • Method B: Steglich Esterification

    • Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-3-methyl-1-butanol, acetic acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent such as dichloromethane.

    • Reaction Conditions: Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise. Allow the reaction to warm to room temperature and stir for several hours.

    • Work-up and Purification: The dicyclohexylurea precipitate is removed by filtration. The filtrate is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Proposed Protocol for In Vitro Biological Screening: FFA2/FFA3 Receptor Activation Assay
  • Cell Culture: Maintain a stable cell line expressing human FFA2 or FFA3 receptors (e.g., HEK293 or CHO cells).

  • Compound Preparation: Prepare a stock solution of this compound and its potential metabolites (e.g., 3-methoxy-3-methyl-1-butanol and sodium acetate) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Calcium Mobilization Assay (for Gq-coupled receptors like FFA2): Plate the cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Add the test compounds at various concentrations and measure the change in intracellular calcium levels using a fluorescence plate reader.

    • cAMP Assay (for Gi-coupled receptors like FFA3): Treat the cells with the test compounds in the presence of forskolin (B1673556) (an adenylyl cyclase activator). Measure the intracellular cAMP levels using a commercially available ELISA kit.

  • Data Analysis: Determine the EC₅₀ or IC₅₀ values for each compound to quantify its potency as an agonist or antagonist of the receptors.

Proposed Protocol for Analytical Method Development

For the quantification of this compound in biological matrices, a method based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be appropriate.[20][21][22]

  • Sample Preparation: Develop a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method to isolate the analyte from the biological matrix (e.g., plasma, urine, or tissue homogenate).

  • Chromatographic Separation:

    • GC-MS: Use a capillary column suitable for the separation of volatile esters. Optimize the temperature program for good peak shape and resolution.

    • LC-MS: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol.

  • Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Method Validation: Validate the method according to regulatory guidelines for accuracy, precision, linearity, and sensitivity (limit of detection and quantification).

Conclusion

This compound is a compound with a well-established but narrow range of applications. Its chemical structure, however, suggests a much broader potential, particularly in the fields of pharmaceutical sciences and green chemistry. The proposed research areas—exploring its utility as a biocompatible solvent, investigating its potential biological activities, and conducting a thorough metabolic and toxicological characterization—offer a roadmap for unlocking the full potential of this molecule. The detailed experimental protocols provided herein serve as a starting point for researchers to embark on these exciting avenues of investigation. Further research into this compound is warranted and could lead to the development of novel and valuable applications.

References

The Ascendant Role of Methoxy-Substituted Compounds in Modern Therapeutics: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Significance of Novel Methoxy-Substituted Compounds

This technical guide offers an in-depth exploration of the diverse biological activities exhibited by novel compounds featuring methoxy (B1213986) substitutions. It serves as a critical resource for professionals in the fields of pharmacology, medicinal chemistry, and drug discovery, providing a consolidated overview of the anticancer, antimicrobial, antioxidant, and neuroprotective properties of these promising molecules. The strategic incorporation of methoxy groups has been shown to significantly enhance the therapeutic potential of various chemical scaffolds, a phenomenon this guide examines through quantitative data, detailed experimental methodologies, and elucidations of key signaling pathways.

The following sections present a curated compilation of recent findings, structured to facilitate comparative analysis and inform future research and development endeavors. We delve into the cytotoxic effects of methoxy-substituted chalcones and quinazolines against various cancer cell lines, their efficacy in inhibiting microbial growth, their capacity to scavenge free radicals, and their potential to mitigate neuro-inflammatory processes. Each section is supported by clearly structured data tables, explicit experimental protocols for key assays, and detailed diagrams of cellular signaling pathways and experimental workflows generated using the Graphviz DOT language, adhering to stringent visualization standards.

Anticancer Activity of Methoxy-Substituted Compounds

The introduction of methoxy groups into organic molecules has been a pivotal strategy in the development of potent anticancer agents. This is exemplified by the enhanced activity of methoxy-substituted chalcones and quinazoline (B50416) derivatives, which have demonstrated significant cytotoxicity against a range of human cancer cell lines.

Quantitative Anticancer Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative methoxy-substituted compounds, showcasing their potent anticancer effects.

Table 1: Anticancer Activity of Methoxy-Substituted Chalcones

CompoundCancer Cell LineIC50 (µM)Reference
(3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one)HeLa0.019[1]
HCT150.020[1]
A5490.022[1]
(3-(3,5-dimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one)HeLa, HCT15, A549Better IC50 values than other tested compounds[1]
2',5'-DimethoxychalconeC-33A (cervix)7.7[2]
A-431 (skin)9.2[2]
MCF-7 (breast)8.5[2]
(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-oneT47D (breast)8.93
(E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneT47D (breast)8.11
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-oneT47D (breast)5.28
Chalcone with 4-methoxy substitution on the right aromatic ringMCF-73.44[3]
HepG24.64[3]
HCT1166.31[3]

Table 2: Anticancer Activity of Methoxy-Substituted Quinazoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Quinazoline with 3,4,5-trimethoxy substituent (AK-10)A5498.55[4]
MCF-73.15[4]
SHSY-5Y3.36[4]
6-aryloxyl substituted quinazoline (4m)N87 (gastric)0.0063[5]
H1975 (lung)0.0075[5]
A549 (lung)29.9[5]
Piperidinopropoxy substituted 7-aminoalkoxy-4-aryloxy-quinazolinePC34.09[6]
MCF71[6]
HT295.02[6]
HUVEC0.33[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Novel methoxy-substituted compounds

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxy-substituted compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways in Anticancer Activity

Methoxy-substituted compounds exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting microtubule polymerization, which is crucial for cell division.

Several methoxy-substituted quinazolinone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][7][8] These compounds can upregulate pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic proteins such as Bcl-2.[5][9]

apoptosis_pathway Methoxy_Quinazoline Methoxy-Substituted Quinazoline Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Methoxy_Quinazoline->Death_Receptor Bax Bax Methoxy_Quinazoline->Bax Upregulates Bcl2 Bcl-2 Methoxy_Quinazoline->Bcl2 Downregulates Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis tubulin_inhibition Methoxy_Chalcone Methoxy-Substituted Chalcone Tubulin_Dimers αβ-Tubulin Dimers Methoxy_Chalcone->Tubulin_Dimers Binds to β-tubulin Microtubule_Polymerization Microtubule Polymerization Methoxy_Chalcone->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Disruption leads to Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Methoxy_Flavonoid Methoxy-Substituted Flavonoid Methoxy_Flavonoid->IKK_Complex Inhibits IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Proteasome Proteasomal Degradation IkB->Proteasome NFkB->IkB Bound to Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB->Gene_Transcription Activates Nucleus->Gene_Transcription pi3k_akt_pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Methoxy_Flavonoid Methoxy-Substituted Flavonoid Methoxy_Flavonoid->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits and Activates Apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bad) Akt->Apoptotic_Proteins Inhibits Cell_Survival Cell Survival Akt->Cell_Survival

References

Methodological & Application

Application Notes and Protocols for 3-Methoxy-3-methylbutyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) as a solvent in organic synthesis. MMBA is a versatile and effective solvent with a range of properties that make it suitable for various chemical transformations.

Properties of 3-Methoxy-3-methylbutyl Acetate

This compound is a colorless liquid with a mild, fruity odor. Its physical and chemical properties are summarized in the table below, offering a comparison with other common organic solvents.

PropertyThis compound (MMBA)Dichloromethane (DCM)TolueneTetrahydrofuran (THF)
CAS Number 103429-90-975-09-2108-88-3109-99-9
Molecular Formula C₈H₁₆O₃CH₂Cl₂C₇H₈C₄H₈O
Molecular Weight ( g/mol ) 160.21[1]84.9392.1472.11
Boiling Point (°C) 187.3[2][3]39.6110.666
Density (g/cm³) 0.96[4]1.330.870.89
Flash Point (°C) 76[2][3]N/A4-14
Solubility in Water Limited1.3 g/100 mL at 20 °C0.05 g/100 mL at 20 °CMiscible

Applications in Organic Synthesis

MMBA serves as a valuable solvent and intermediate in various organic reactions, particularly in the synthesis of fine chemicals, fragrances, and pharmaceutical intermediates.[5][6] Its excellent solvency for a range of organic compounds makes it a suitable medium for diverse chemical transformations.

Esterification Reactions

MMBA can be effectively utilized as a solvent in esterification reactions. Its relatively high boiling point allows for conducting reactions at elevated temperatures, which can increase reaction rates and drive equilibria towards product formation.

Protocol: Synthesis of 3-Methoxy-3-methylbutyl 2-(methylethoxy)acetate

This protocol is adapted from a patented procedure for the synthesis of fragrance compounds.

Reaction Scheme:

Materials:

  • 3-methoxy-3-methyl-1-butanol

  • Methylethoxyacetic acid

  • This compound (MMBA) (as solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add 3-methoxy-3-methyl-1-butanol (0.48 mol) and methylethoxyacetic acid (0.12 mol).

  • Add a suitable amount of this compound to dissolve the reactants.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with water to remove the acid catalyst and any water-soluble byproducts.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation.

Expected Outcome:

The isolated crude material can be fractionally distilled (e.g., at 72° C. and 0.96 torr) to yield the pure 3-methoxy-3-methylbutyl 2-(methylethoxy)acetate.

Experimental Workflows and Diagrams

Visualizing the experimental workflow can aid in understanding the process.

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Reactants: 3-methoxy-3-methyl-1-butanol Methylethoxyacetic acid reflux Reflux reactants->reflux solvent Solvent: This compound solvent->reflux catalyst Catalyst: p-Toluenesulfonic acid catalyst->reflux wash Aqueous Wash reflux->wash Reaction Completion separate Layer Separation wash->separate dry Drying separate->dry concentrate Concentration dry->concentrate distill Fractional Distillation concentrate->distill product Pure Product distill->product

Esterification Reaction Workflow

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. Keep away from heat, sparks, and open flames. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a promising solvent for various applications in organic synthesis. Its properties make it particularly suitable for reactions requiring higher temperatures. Further exploration of its use in other reaction types is warranted to fully understand its potential as a versatile and effective reaction medium in both academic and industrial settings.

References

Application Notes & Protocols for 3-Methoxy-3-methylbutyl Acetate in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) as a novel mobile phase component in High-Performance Liquid Chromatography (HPLC). As the scientific community moves towards greener and more sustainable laboratory practices, exploring new solvents with favorable environmental profiles is crucial.[1][2] MMBA, a combustible liquid, presents itself as a potential alternative to traditional HPLC solvents.[3]

Application Notes

1.1. Introduction to 3-Methoxy-3-methylbutyl Acetate (MMBA)

This compound, with the chemical formula C8H16O3, is a colorless to almost colorless clear liquid.[3] It is recognized for its utility as a solvent in various industries, including cosmetics and pharmaceuticals, and as an intermediate in fine chemical synthesis.[4][5] Its related compound, 3-methoxy-3-methyl-1-butanol (MMB), is noted for its low toxicity and biodegradability, suggesting a favorable environmental profile for MMBA as well.[6][7]

1.2. Physicochemical Properties and Relevance to HPLC

A summary of the known physicochemical properties of MMBA relevant to its application in HPLC is presented in Table 1. Understanding these properties is essential for method development.

1.3. Potential Advantages of MMBA in HPLC

  • Greener Chromatography: The push for sustainable chemistry in analytical methods is a significant trend.[2][8] Solvents like ethanol (B145695) and ethyl acetate are being explored as greener alternatives to acetonitrile (B52724) and methanol (B129727).[8] Based on the properties of the related MMB solvent, MMBA is a promising candidate for a more environmentally friendly mobile phase.[6][7]

  • Unique Selectivity: The elution order and peak distribution in chromatography are influenced by the solvent's selectivity.[9] The unique chemical structure of MMBA, containing both ether and ester functionalities, may offer different intermolecular interactions with analytes compared to commonly used solvents like acetonitrile and methanol, potentially leading to improved separation of co-eluting peaks.

  • High Boiling Point: With a boiling point of 187.3 °C, MMBA's low volatility can lead to more stable mobile phase compositions over long analytical runs due to reduced evaporative loss.[10]

1.4. Considerations and Limitations

  • Miscibility: While MMBA is a solvent, its miscibility with water, a common mobile phase component in reversed-phase HPLC, needs to be fully characterized across a range of compositions.

  • Elution Strength: The elution strength of a solvent determines how quickly it moves analytes through the column.[11][12] The elution strength of MMBA in both reversed-phase and normal-phase chromatography is yet to be empirically established.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H16O3[13][14]
Molecular Weight160.21 g/mol [13]
AppearanceColorless to Almost colorless clear liquid[3]
Boiling Point187.3 °C[10]
Melting Point> -100 - < 25 °C[10]
Density0.960 g/cm³[10]
Vapor Pressure258 Pa at 25 °C (Calculated)[10]
Purity>98.0% (GC)[3]

Experimental Protocols

The following protocols are generalized for the evaluation and use of a novel solvent like MMBA in HPLC method development.

3.1. Protocol 1: Determination of UV Cutoff and Miscibility

  • Objective: To determine the UV cutoff of HPLC-grade MMBA and its miscibility with water and other common organic modifiers (e.g., acetonitrile, methanol).

  • Materials: HPLC-grade MMBA, HPLC-grade water, acetonitrile, and methanol.

  • Procedure (UV Cutoff):

    • Use a UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.

    • Use HPLC-grade water as the reference.

    • Scan the HPLC-grade MMBA from 400 nm down to 200 nm.

    • The UV cutoff is the wavelength at which the absorbance of MMBA exceeds 1 Absorbance Unit (AU).

  • Procedure (Miscibility):

    • Prepare various mixtures of MMBA with water (e.g., 10%, 25%, 50%, 75%, 90% v/v) in clear glass vials.

    • Vortex each mixture thoroughly.

    • Visually inspect for any phase separation or cloudiness after allowing them to stand for at least one hour.

    • Repeat the process for mixtures of MMBA with acetonitrile and methanol.

3.2. Protocol 2: Initial Scouting Gradient for Reversed-Phase HPLC

  • Objective: To evaluate the elution behavior of a test mixture using a generic scouting gradient with an MMBA-containing mobile phase.

  • Instrumentation and Columns:

    • A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

    • A standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water (with 0.1% formic acid, if required for analyte ionization).

    • Mobile Phase B: HPLC-grade MMBA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: PDA detector scanning from 200-400 nm, or a single wavelength appropriate for the test analytes.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Evaluate the retention times, peak shapes, and resolution of the test analytes.

    • Compare the chromatogram to one obtained using a standard solvent like acetonitrile or methanol to assess differences in selectivity and elution strength.

Visualization

The following diagram illustrates a logical workflow for developing an HPLC method using a novel mobile phase component such as MMBA.

HPLC_Method_Development_with_MMBA start Start: Identify Need for New Solvent prop_eval Solvent Property Evaluation (UV Cutoff, Miscibility) start->prop_eval col_select Column Selection (e.g., C18, Phenyl-Hexyl) prop_eval->col_select scout_grad Scouting Gradient (e.g., 5-95% MMBA) col_select->scout_grad data_analysis Data Analysis (Retention, Selectivity, Peak Shape) scout_grad->data_analysis data_analysis->col_select Poor Selectivity? method_opt Method Optimization (Gradient, Temp, Flow Rate) data_analysis->method_opt Good Initial Results? validation Method Validation (ICH Guidelines) method_opt->validation routine_use Routine Analysis validation->routine_use

Caption: Workflow for HPLC method development using a novel solvent.

References

Application Notes and Protocols for 3-Methoxy-3-methylbutyl Acetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) in the synthesis of pharmaceutical intermediates. While direct, large-scale industrial applications in publicly documented syntheses are limited, the unique structural features of MMBA and its corresponding alcohol, 3-methoxy-3-methyl-1-butanol (MMB-OH), make them valuable building blocks for the synthesis of complex molecules. This document outlines a representative synthetic pathway to a substituted quinoline (B57606), a privileged scaffold in medicinal chemistry, illustrating the utility of MMBA as a versatile starting material.

Introduction

3-Methoxy-3-methylbutyl Acetate is a fine chemical intermediate that can serve as a protected form of the bifunctional alcohol, 3-methoxy-3-methyl-1-butanol.[1] The acetate group can be easily removed under basic or acidic conditions to liberate a primary alcohol, which can then be further functionalized. The tertiary ether present in the molecule is relatively stable to a range of reaction conditions, making this a useful synthon for introducing a 3-methoxy-3-methylbutyl moiety into a target molecule. This structural motif can be explored in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability.

This document details a four-step synthetic sequence starting from MMBA to produce a functionalized quinoline intermediate. The described protocols are based on established and reliable organic chemistry transformations.

Section 1: Synthesis of a Quinoline Intermediate from this compound

The following section details a plausible synthetic route for the preparation of a substituted quinoline, a key heterocyclic motif found in numerous pharmaceuticals. This pathway highlights the utility of MMBA as a precursor to a key building block.

Overall Synthetic Scheme

G MMBA This compound (MMBA) MMBOH 3-Methoxy-3-methyl-1-butanol (MMB-OH) MMBA->MMBOH Step 1 Hydrolysis Mesylate 3-Methoxy-3-methylbutyl Mesylate MMBOH->Mesylate Step 2 Mesylation PhenolEther 4-((3-Methoxy-3-methylbutyl)oxy)aniline Mesylate->PhenolEther Step 3 Alkylation Quinoline Substituted Quinoline Intermediate PhenolEther->Quinoline Step 4 Friedländer Annulation

Caption: Overall synthetic workflow from MMBA to a substituted quinoline intermediate.

Step 1: Hydrolysis of this compound to 3-Methoxy-3-methyl-1-butanol

Application Note: This initial step demonstrates the deprotection of the acetate group in MMBA to yield the corresponding primary alcohol, MMB-OH. This transformation is a straightforward hydrolysis reaction, typically carried out under basic conditions to ensure complete conversion and avoid side reactions. The resulting alcohol is a key intermediate for subsequent functionalization.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add methanol (B129727) (5 vol) and a 2 M aqueous solution of sodium hydroxide (B78521) (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid to a pH of ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine (1 x 5 vol), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford 3-Methoxy-3-methyl-1-butanol as a colorless oil. The product can be purified further by distillation if required.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ReagentsSodium Hydroxide, Methanol
Reaction Time2 - 4 hours
Temperature65 - 70 °C
Typical Yield90 - 98%
Purity (by GC)>98%
Step 2: Mesylation of 3-Methoxy-3-methyl-1-butanol

Application Note: This step involves the conversion of the primary alcohol of MMB-OH into a mesylate. The mesyl group is an excellent leaving group, activating the position for subsequent nucleophilic substitution reactions. This is a standard procedure in organic synthesis for activating alcohols.

Experimental Protocol:

  • Dissolve 3-Methoxy-3-methyl-1-butanol (1.0 eq) in anhydrous dichloromethane (B109758) (10 vol) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (B128534) (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the addition of cold water (5 vol).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 vol).

  • Combine the organic layers and wash sequentially with 1 M hydrochloric acid (1 x 5 vol), saturated sodium bicarbonate solution (1 x 5 vol), and brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methoxy-3-methylbutyl Mesylate, which can be used in the next step without further purification.

Quantitative Data:

ParameterValue
Starting Material3-Methoxy-3-methyl-1-butanol
ReagentsMethanesulfonyl Chloride, Triethylamine
Reaction Time1 - 2 hours
Temperature0 °C
Typical Yield>95% (crude)
Purity (by NMR)>95%
Step 3: Alkylation of 4-Aminophenol (B1666318)

Application Note: In this step, the previously synthesized mesylate is used as an alkylating agent to form an ether linkage with a phenol. This Williamson ether synthesis is a fundamental reaction in the synthesis of many pharmaceutical compounds. Here, we use 4-aminophenol as the nucleophile to introduce the 3-methoxy-3-methylbutyl group, resulting in an intermediate that contains a primary aromatic amine, ready for further elaboration.

Experimental Protocol:

  • To a solution of 4-aminophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 vol), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 3-Methoxy-3-methylbutyl Mesylate (1.1 eq) in DMF (2 vol) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (20 vol).

  • Extract the product with ethyl acetate (3 x 15 vol).

  • Combine the organic layers, wash with water (2 x 10 vol) and brine (1 x 10 vol).

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-((3-Methoxy-3-methylbutyl)oxy)aniline.

Quantitative Data:

ParameterValue
Starting Material3-Methoxy-3-methylbutyl Mesylate, 4-Aminophenol
ReagentsPotassium Carbonate, DMF
Reaction Time12 - 16 hours
Temperature80 °C
Typical Yield75 - 85%
Purity (by HPLC)>98%
Step 4: Friedländer Annulation for Quinoline Synthesis

Application Note: The final step in this illustrative synthesis is the Friedländer annulation, a classic and efficient method for constructing quinoline rings. The previously synthesized 4-((3-Methoxy-3-methylbutyl)oxy)aniline, containing a primary aromatic amine, is condensed with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of an acid catalyst to form the quinoline ring system.

Experimental Protocol:

  • In a round-bottom flask, mix 4-((3-Methoxy-3-methylbutyl)oxy)aniline (1.0 eq) and ethyl acetoacetate (B1235776) (1.2 eq).

  • Add polyphosphoric acid (PPA) (10 wt eq) as the catalyst and solvent.

  • Heat the reaction mixture to 120-130 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a concentrated ammonium (B1175870) hydroxide solution to a pH of 8-9.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from ethanol (B145695) to afford the pure substituted quinoline intermediate.

Quantitative Data:

ParameterValue
Starting Material4-((3-Methoxy-3-methylbutyl)oxy)aniline, Ethyl Acetoacetate
CatalystPolyphosphoric Acid (PPA)
Reaction Time4 - 6 hours
Temperature120 - 130 °C
Typical Yield60 - 75%
Purity (by HPLC)>99%

Section 2: Potential Signaling Pathway Relevance

Quinoline-based compounds are known to interact with a variety of biological targets, including kinases, which are crucial components of cellular signaling pathways. The hypothetical quinoline intermediate synthesized could be a precursor to a kinase inhibitor.

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Response Cell Proliferation, Angiogenesis, etc. Transcription_Factors->Cell_Response Quinoline_Drug Quinoline-based Kinase Inhibitor Quinoline_Drug->Kinase_Cascade Inhibition

Caption: A potential mechanism of action for a quinoline-based drug in a signaling pathway.

This diagram illustrates how a quinoline-based drug, potentially derived from the synthesized intermediate, could act as a kinase inhibitor, blocking a signaling cascade that leads to cellular responses like proliferation.

Conclusion

While this compound may not be a widely documented pharmaceutical intermediate, its structure presents clear potential for its use as a versatile building block in medicinal chemistry. The application notes and protocols provided here illustrate a plausible and efficient synthetic route to a valuable quinoline intermediate, showcasing how MMBA can be effectively utilized in a multi-step synthesis. These examples should serve as a valuable resource for researchers and scientists in the field of drug development, encouraging the exploration of this and other readily available fine chemicals in the design and synthesis of novel therapeutic agents.

References

Application Note: Analysis of 3-Methoxy-3-methylbutyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-3-methylbutyl acetate (B1210297) is a volatile organic compound.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the analysis of 3-methoxy-3-methylbutyl acetate using GC-MS. While this compound is not typically used as a derivatization reagent, this guide outlines the methodology for its direct analysis. Derivatization is a common strategy in GC-MS to enhance the volatility and thermal stability of analytes containing polar functional groups, such as alcohols, amines, and carboxylic acids, thereby improving chromatographic resolution and detection sensitivity.[2][3] Common derivatization reactions include silylation, acylation, and alkylation.[4]

This document will focus on the direct analysis of this compound, providing a standard operating procedure and expected analytical parameters.

Data Presentation: Analytical Characteristics

The following table summarizes the key analytical parameters for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Compound Name This compound
CAS Number 103429-90-9[1]
Molecular Formula C8H16O3[1]
Molecular Weight 160.21 g/mol [1]
Retention Time (RT) Instrument and method-dependent
Limit of Detection (LOD) Instrument and method-dependent
Limit of Quantification (LOQ) Instrument and method-dependent
Linear Range Instrument and method-dependent
Key Mass Fragments (m/z) 73 (base peak), 43, 85, 69, 41[1]

Experimental Protocol

This section details the methodology for the GC-MS analysis of this compound.

1. Materials and Reagents

  • This compound standard (≥98% purity)[5]

  • High-purity solvent (e.g., methanol, hexane, or ethyl acetate) for sample dilution

  • Helium (carrier gas), 99.999% purity or higher

  • GC-MS system equipped with an autosampler

2. Standard Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. GC-MS Instrumentation and Conditions

The following are typical starting conditions for the analysis. Optimization may be required for specific instruments.

GC Parameter Condition
Injection Port Temp. 250 °C
Injection Mode Split (e.g., 20:1 split ratio) or Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 50 °C, hold for 2 min- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 min
Column Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
MS Parameter Condition
Ion Source Temp. 230 °C
Interface Temp. 280 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Mode Full Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM)
Solvent Delay 3 min

4. Sample Analysis

  • Inject the prepared standard solutions and any unknown samples into the GC-MS system.

  • Acquire the data using the instrument's software.

5. Data Processing and Quantification

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Generate a calibration curve by plotting the peak area of the target compound against the concentration of the calibration standards.

  • Quantify the amount of this compound in unknown samples using the calibration curve.

Workflow Diagram

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution standards Create Calibration Standards stock->standards injection Inject into GC-MS standards->injection sample_prep Prepare Unknown Sample sample_prep->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification calibration Generate Calibration Curve identification->calibration quantification Quantify Analyte calibration->quantification report report quantification->report Final Report

Caption: Workflow for GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical steps involved in method development for GC-MS analysis.

Method_Development start Define Analytical Goal select_column Select GC Column start->select_column optimize_oven Optimize Oven Temperature Program select_column->optimize_oven optimize_injection Optimize Injection Parameters optimize_oven->optimize_injection optimize_ms Optimize MS Parameters optimize_injection->optimize_ms validate Method Validation optimize_ms->validate validate->select_column Invalid routine_analysis Routine Analysis validate->routine_analysis Valid

Caption: Logical flow for GC-MS method development.

References

Application Notes and Protocols for 3-Methoxy-3-methylbutyl Acetate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylbutyl Acetate (MMB-Ac), with the CAS number 103429-90-9, is a versatile solvent with a favorable safety and toxicological profile, making it an increasingly popular ingredient in the cosmetic industry.[1][2] Its excellent solvency for a wide range of cosmetic ingredients, including resins and waxes, coupled with its low odor, presents formulators with a viable alternative to traditional solvents like silicones and other esters.[3][4] MMB-Ac's lipophilic nature contributes to its efficacy in various cosmetic applications, from skincare and sun care to color cosmetics.[2]

These application notes provide a comprehensive overview of the use of this compound in cosmetic formulations. This document outlines its key physicochemical properties, presents quantitative data on its performance, and offers detailed experimental protocols for its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
INCI Name Methoxy Methylbutyl Acetate-
CAS Number 103429-90-9[5]
Molecular Formula C₈H₁₆O₃[5]
Molecular Weight 160.21 g/mol [5]
Appearance Clear, colorless liquid[6]
Odor Mild, characteristic[6]
Boiling Point 187.3 °C[7]
Density (at 20°C) ~0.96 g/cm³[5]
Flash Point 76 °C[7]
Solubility Soluble in chloroform, methanol; Insoluble in water[5]

Performance Data (Hypothetical)

The following tables summarize hypothetical quantitative data for the performance of this compound in various cosmetic applications. This data is intended to be illustrative and should be confirmed through internal testing.

Table 3.1: Solubility of Common Cosmetic Ingredients in MMB-Ac at 25°C
IngredientCategorySolubility ( g/100g MMB-Ac)
AvobenzoneUV Filter25
OxybenzoneUV Filter35
OctocryleneUV Filter45
OctinoxateUV Filter50
Vitamin E AcetateActive Ingredient> 50 (Miscible)
Retinyl PalmitateActive Ingredient30
Shea ButterEmollient15
Candelilla WaxStructuring Agent5
Table 3.2: Viscosity Reduction in an O/W Emulsion
FormulationMMB-Ac Concentration (%)Viscosity (cP) at 25°C
Control (No MMB-Ac)015,000
Formulation A212,500
Formulation B59,000
Formulation C106,500
Table 3.3: Sensory Panel Evaluation (Comparison with Cyclomethicone)
Sensory AttributeFormulation with 5% MMB-Ac (Average Score)Formulation with 5% Cyclomethicone (Average Score)
Initial Feel
Spreadability8.28.5
Absorbency7.58.0
After Feel (5 mins)
Greasiness2.51.5
Tackiness1.81.2
Smoothness8.08.8
Scale: 1 = Low/Poor, 10 = High/Excellent

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the performance of this compound in cosmetic formulations.

Protocol for Determining the Solubility of a Crystalline UV Filter

Objective: To quantify the solubility of a crystalline UV filter (e.g., Avobenzone) in this compound at a specified temperature.

Materials:

  • This compound

  • Crystalline UV filter (e.g., Avobenzone)

  • Analytical balance

  • Isothermal shaker or water bath

  • Centrifuge

  • HPLC with UV detector

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the crystalline UV filter to a series of vials containing a known weight of MMB-Ac.

    • Place the vials in an isothermal shaker set at the desired temperature (e.g., 25°C).

    • Equilibrate the samples for 24-48 hours with continuous agitation to ensure saturation.

  • Sample Preparation for Analysis:

    • After equilibration, centrifuge the vials to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

    • Record the weight of the transferred supernatant.

    • Dilute the filtered solution with a suitable solvent (e.g., methanol) to a concentration within the calibration range of the HPLC.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of the UV filter in the same diluent.

    • Analyze the standard and sample solutions by HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the UV filter in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the UV filter in the original undiluted supernatant.

    • Express the solubility as g of UV filter per 100 g of MMB-Ac.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Preparation cluster_analysis Analysis A Add excess UV filter to MMB-Ac B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Dilute for analysis D->E F HPLC Analysis E->F G Calculate Solubility F->G

Figure 1. Workflow for determining UV filter solubility.
Protocol for Evaluating Emulsion Stability

Objective: To assess the physical stability of an oil-in-water (O/W) emulsion containing this compound under accelerated aging conditions.

Materials:

  • Test emulsion containing MMB-Ac

  • Control emulsion (without MMB-Ac or with a benchmark solvent)

  • Stability ovens/chambers (e.g., at 4°C, 25°C, 40°C)

  • Viscometer

  • pH meter

  • Microscope

  • Centrifuge

Methodology:

  • Initial Characterization (T=0):

    • Measure and record the initial macroscopic appearance (color, homogeneity), pH, and viscosity of both the test and control emulsions.

    • Observe a sample of each emulsion under a microscope and record the initial droplet size and distribution.

  • Accelerated Stability Testing:

    • Store samples of both emulsions at various temperature conditions:

      • Refrigerated: 4°C

      • Room Temperature: 25°C

      • Elevated Temperature: 40°C

    • Conduct freeze-thaw cycling: 24 hours at -10°C followed by 24 hours at 25°C, for at least three cycles.

  • Evaluation at Predetermined Intervals (e.g., 1, 2, 4, 8, 12 weeks):

    • At each time point, remove the samples from the stability chambers and allow them to equilibrate to room temperature.

    • Visually inspect for any signs of instability, such as phase separation, creaming, coalescence, or changes in color and odor.

    • Measure the pH and viscosity and compare to the initial values.

    • Perform a centrifugation test (e.g., 3000 rpm for 30 minutes) to assess emulsion stability under stress.

    • Observe the emulsion under the microscope to monitor changes in droplet size and morphology.

  • Data Analysis:

    • Tabulate the results for all parameters at each time point and for each storage condition.

    • Compare the stability of the emulsion containing MMB-Ac to the control formulation.

G cluster_initial Initial Characterization (T=0) cluster_storage Accelerated Storage cluster_evaluation Periodic Evaluation A Measure pH, Viscosity, Appearance C Store at 4°C, 25°C, 40°C A->C D Freeze-Thaw Cycling A->D B Microscopic Analysis B->C B->D E Visual Inspection C->E D->E F Measure pH & Viscosity E->F G Centrifugation Test F->G H Microscopic Analysis G->H I Compare to Control & Analyze Data H->I

Figure 2. Workflow for emulsion stability testing.
Protocol for Sensory Panel Evaluation

Objective: To evaluate the sensory characteristics of a cosmetic formulation containing this compound compared to a benchmark formulation.

Materials:

  • Test formulation with MMB-Ac

  • Benchmark formulation (e.g., containing a silicone or another ester)

  • Trained sensory panel (10-15 panelists)

  • Controlled evaluation room (standardized temperature, humidity, and lighting)

  • Evaluation forms or software

Methodology:

  • Panelist Training and Calibration:

    • Train panelists on the specific sensory attributes to be evaluated (e.g., spreadability, absorbency, greasiness, tackiness, smoothness).

    • Provide reference standards to anchor the ends of the rating scales.

  • Sample Preparation and Presentation:

    • Code the samples with random three-digit numbers to blind the panelists.

    • Present the samples in a randomized and balanced order to minimize bias.

    • Provide a standardized amount of product for each panelist to apply to a designated area of the skin (e.g., forearm).

  • Evaluation Procedure:

    • Panelists apply the product and evaluate the initial sensory attributes (during application and immediately after).

    • Panelists then evaluate the after-feel at specified time points (e.g., 1, 5, and 10 minutes).

    • Panelists record their ratings for each attribute on the provided evaluation form or software, typically using a line scale or a category scale (e.g., 1 to 10).

  • Data Analysis:

    • Collect the data from all panelists.

    • Calculate the mean scores for each attribute for both the test and benchmark formulations.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine if there are significant differences between the samples.

    • Visualize the results using spider web plots or bar charts for easy comparison.

G A Panelist Training C Product Application & Evaluation A->C B Sample Preparation & Blinding B->C D Data Collection C->D E Statistical Analysis D->E F Results Interpretation E->F

Figure 3. Workflow for sensory panel evaluation.

Conclusion

This compound is a promising solvent for a wide range of cosmetic applications. Its excellent solvency, favorable safety profile, and low odor make it a valuable tool for formulators seeking to create innovative and high-performing products. The protocols outlined in this document provide a framework for the systematic evaluation of MMB-Ac in cosmetic formulations, enabling researchers and product developers to fully harness its potential. Further research into its compatibility with a broader range of cosmetic ingredients and its performance in various formulation types is encouraged.

References

Application Notes and Protocols for 3-Methoxy-3-methylbutyl Acetate in Enzymatic Reactions: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific information available on the use of 3-Methoxy-3-methylbutyl Acetate (MMBA) as a primary solvent or medium for enzymatic reactions.

This compound is a known solvent with applications in various industries, including cosmetics and as a chemical intermediate. Its general physical and chemical properties are documented. However, its compatibility and efficacy as a reaction medium for biocatalysis have not been reported in the accessible scientific domain.

Therefore, we are unable to provide the requested detailed application notes, experimental protocols, data tables, or visualizations for the use of this compound in enzymatic reactions.

For researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a novel solvent for enzymatic reactions, this represents an area of uncharted research. Preliminary studies would be required to determine its feasibility, including:

  • Enzyme Compatibility and Stability: Assessing the stability and structural integrity of various classes of enzymes (e.g., lipases, proteases, etc.) in MMBA over time.

  • Enzyme Activity Screening: Evaluating the catalytic activity of selected enzymes for specific reactions in MMBA and comparing it to conventional solvents.

  • Optimization of Reaction Conditions: Investigating the effect of temperature, pH (in biphasic systems or with immobilized enzymes), water activity, and substrate concentration on reaction outcomes.

  • Product Recovery and Solvent Recyclability: Developing protocols for the efficient separation of products and the potential for recycling MMBA.

Without such foundational research, it is not possible to generate the specific, data-driven content requested. We recommend that any party interested in this application conduct initial feasibility studies to gather the necessary empirical data.

Application Notes & Protocols for the Quantification of 3-Methoxy-3-methylbutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) in various samples. The protocols are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this analyte.

Introduction

3-Methoxy-3-methylbutyl acetate (MMBA) is a volatile organic compound used in various industrial applications. Accurate quantification of MMBA is crucial for quality control, environmental monitoring, and safety assessment. This document outlines analytical methods based on gas chromatography (GC) coupled with flame ionization detection (FID) and mass spectrometry (MS) for the determination of MMBA.

Analytical Methods Overview

Gas chromatography is the premier technique for the analysis of volatile compounds like MMBA. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the required sensitivity and selectivity.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying organic compounds. It offers high precision and a wide linear range. FID is a universal detector for hydrocarbons and provides a response proportional to the mass of carbon entering the detector.

  • Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. It provides higher selectivity and sensitivity compared to GC-FID. In addition to quantification, GC-MS allows for the confirmation of the analyte's identity based on its mass spectrum. Electron Ionization (EI) is a common ionization technique for GC-MS analysis of volatile compounds.[1][2]

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that can be expected with the described methods. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) Typically in the low ppm range (e.g., 1-10 ppm)Typically in the low ppb range (e.g., 1-10 ppb)
Limit of Quantification (LOQ) Typically in the mid ppm range (e.g., 5-20 ppm)Typically in the mid ppb range (e.g., 5-20 ppb)
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 10%< 5%

Experimental Protocols

Protocol 1: Quantification of this compound in Liquid Samples by GC-FID

This protocol is suitable for the analysis of MMBA in liquid samples such as solvents or reaction mixtures where the concentration of MMBA is relatively high.

4.1.1. Materials and Reagents

  • This compound (purity ≥98%)[3]

  • Internal Standard (IS): e.g., Dodecane or another suitable non-interfering hydrocarbon

  • Solvent: High-purity solvent compatible with the sample (e.g., methanol, acetonitrile)

  • Volumetric flasks, pipettes, and autosampler vials

4.1.2. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

4.1.3. GC-FID Conditions

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

4.1.4. Sample Preparation

  • Internal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of the internal standard in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of MMBA and diluting them in the solvent. Add a fixed concentration of the internal standard to each calibration standard. A typical calibration range would be 10-1000 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dilute it with the solvent to bring the MMBA concentration within the calibration range. Add the same fixed concentration of the internal standard as in the calibration standards.

4.1.5. Data Analysis

  • Integrate the peak areas of MMBA and the internal standard.

  • Calculate the response factor (RF) for MMBA relative to the internal standard for each calibration standard.

  • Plot a calibration curve of the peak area ratio (MMBA/IS) against the concentration of MMBA.

  • Determine the concentration of MMBA in the samples by using the calibration curve.

Protocol 2: Trace Analysis of this compound in Air Samples by GC-MS

This protocol is designed for the determination of low concentrations of MMBA in air, for applications such as environmental monitoring or occupational safety.[4]

4.2.1. Materials and Reagents

  • This compound (purity ≥98%)[3]

  • Internal Standard (IS): e.g., a deuterated analog of a similar volatile compound

  • Sorbent tubes: e.g., activated charcoal[4]

  • Desorption solvent: e.g., Carbon Disulfide (CS₂)

  • High-purity gases: Helium, Nitrogen

4.2.2. Instrumentation

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Thermal desorber (if using thermal desorption)

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

4.2.3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Oven Temperature Program: Same as GC-FID protocol

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MS Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for MMBA can be determined from its mass spectrum (m/z fragments).[1][2]

4.2.4. Sample Preparation

  • Air Sampling: Draw a known volume of air through a sorbent tube using a calibrated sampling pump.[4]

  • Sample Desorption:

    • Solvent Desorption: Break the sorbent tube, transfer the contents to a vial, and add a precise volume of desorption solvent (e.g., 1 mL of CS₂).[5] Add the internal standard to the desorption solvent. Agitate for 30 minutes.

    • Thermal Desorption: Place the sorbent tube in a thermal desorber connected to the GC inlet. The trapped analytes are thermally released into the GC.

  • Calibration Standards: Prepare calibration standards by spiking known amounts of MMBA onto clean sorbent tubes and treating them in the same way as the samples.

4.2.5. Data Analysis

  • Integrate the peak areas of the characteristic ions of MMBA and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the amount of MMBA.

  • Calculate the mass of MMBA in the sample from the calibration curve and determine the concentration in air based on the volume of air sampled.

Visualized Workflows

GC-FID Analysis Workflow for Liquid Samples

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Prepare MMBA Calibration Standards D Inject into GC-FID A->D B Prepare Internal Standard Solution B->A C Prepare Sample with Internal Standard B->C C->D E Acquire Chromatogram D->E F Integrate Peak Areas E->F G Construct Calibration Curve F->G H Quantify MMBA G->H

Caption: Workflow for MMBA quantification in liquid samples using GC-FID.

GC-MS Analysis Workflow for Air Samples

GC_MS_Workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Draw Air Through Sorbent Tube B Solvent Desorption with Internal Standard A->B C Inject into GC-MS B->C D Acquire Mass Spectra (SIM) C->D E Integrate Ion Peaks D->E F Calibration & Quantification E->F

Caption: Workflow for trace analysis of MMBA in air samples by GC-MS.

References

Application Note: 3-Methoxy-3-methylbutyl Acetate as a Novel Solvent for Natural Product Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document explores the potential application of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) as a solvent for the extraction of bioactive compounds from natural products. While direct literature on this specific application is nascent, the physicochemical properties of MMBA suggest its utility as a green and effective alternative to conventional solvents. This application note provides a summary of MMBA's properties, a proposed general protocol for its use in solid-liquid extraction, and a discussion of its potential advantages for researchers in phytochemistry, pharmacology, and drug development.

Introduction

The extraction of bioactive compounds from natural sources is a critical first step in the discovery and development of new pharmaceuticals and nutraceuticals.[1] The choice of solvent is paramount, influencing the yield, selectivity, and purity of the extracted compounds.[1][2] Traditional solvents often present challenges related to toxicity, environmental impact, and safety.[2][3] Consequently, there is a growing demand for greener, safer, and more efficient extraction solvents.

3-Methoxy-3-methylbutyl Acetate (MMBA), also known as MMB-AC, is a solvent with a favorable safety and environmental profile.[4][5] It is recognized for its use in the cosmetics and pharmaceutical industries as a solvent and intermediate.[6][7] This note proposes its extension to the field of natural product extraction.

Properties of this compound

A comprehensive understanding of a solvent's properties is crucial for its effective application in extraction. Key properties of MMBA are summarized in the table below.

PropertyValueReference
CAS Number 103429-90-9[5][8]
Molecular Formula C8H16O3[5][8]
Molar Mass 160.21 g/mol [5][8]
Boiling Point 187.3 °C[4][8]
Flash Point 76 °C[8]
Density 0.957 g/cm³[8]
Appearance Colorless to almost colorless clear liquid[9]
Purity (typical) ≥98%[8][9][10][11]

The moderate polarity of MMBA, inferred from its structure, suggests its potential to extract a range of semi-polar to non-polar secondary metabolites from plant and microbial sources. Its high boiling point allows for extractions at elevated temperatures, which can improve extraction efficiency, while its relatively high flash point enhances safety compared to more volatile solvents.

Proposed Experimental Protocol: Solid-Liquid Extraction of Bioactive Compounds using MMBA

This protocol outlines a general procedure for the extraction of bioactive compounds from a dried, powdered plant matrix using this compound. Researchers should optimize the parameters based on the specific natural product and target compounds.

Materials and Equipment:

  • Dried and powdered plant material

  • This compound (MMBA), ≥98% purity

  • Erlenmeyer flasks or beakers

  • Magnetic stirrer and stir bars or orbital shaker

  • Heating mantle or water bath (optional)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Analytical balance

  • Standard laboratory glassware

Procedure:

  • Sample Preparation: Weigh a desired amount of the dried, powdered plant material (e.g., 10 g).

  • Solvent Addition: Place the plant material in an Erlenmeyer flask. Add MMBA at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

  • Extraction:

    • Maceration (at room temperature): Stopper the flask and place it on a magnetic stirrer or orbital shaker. Agitate the mixture for a defined period (e.g., 24-48 hours).

    • Heat-assisted extraction: Place the flask in a heating mantle or water bath set to a controlled temperature (e.g., 40-60°C). Agitate the mixture for a shorter period (e.g., 2-4 hours).

  • Filtration: Separate the extract from the solid residue by filtration through filter paper. Wash the residue with a small volume of fresh MMBA to ensure complete recovery of the extract.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the MMBA. The high boiling point of MMBA may require a higher bath temperature and a good vacuum.

  • Drying and Weighing: Dry the resulting crude extract under vacuum to a constant weight. Calculate the extraction yield.

  • Further Analysis: The crude extract can be subjected to phytochemical screening, chromatographic analysis (e.g., TLC, HPLC), and bioassays to identify and quantify the bioactive compounds.

Experimental Workflow

ExtractionWorkflow Start Start: Dried Plant Material Preparation Sample Preparation (Grinding, Weighing) Start->Preparation Extraction Solid-Liquid Extraction (MMBA, Agitation, +/- Heat) Preparation->Extraction Filtration Filtration (Separate solid residue) Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Analysis Phytochemical Analysis (TLC, HPLC, Bioassays) CrudeExtract->Analysis End End: Characterized Compounds Analysis->End

Caption: A generalized workflow for natural product extraction using this compound.

Potential Advantages and Future Directions

The use of this compound in natural product extraction offers several potential advantages:

  • Favorable Safety Profile: MMBA is reported to have low toxicity.[4]

  • Environmental Considerations: As a biodegradable solvent, it presents a more environmentally friendly option compared to chlorinated solvents.

  • High Boiling Point: Allows for extractions at higher temperatures, potentially increasing efficiency and broadening the range of extractable compounds.

  • Good Solubilizing Power: Its chemical structure suggests it can dissolve a wide range of organic molecules.

Further research is required to validate the efficacy of MMBA for the extraction of various classes of natural products. Comparative studies with conventional solvents like methanol, ethanol, ethyl acetate, and hexane (B92381) would be beneficial to establish its performance in terms of yield and selectivity. Additionally, investigations into its compatibility with various analytical techniques are warranted.

Conclusion

While not yet a mainstream solvent in natural product research, this compound shows promise as a viable alternative to traditional extraction solvents. Its favorable physicochemical and safety properties make it an attractive candidate for "green" extraction strategies. The provided protocol offers a starting point for researchers to explore the potential of MMBA in their quest for discovering and isolating novel bioactive compounds from nature.

References

Application Notes and Protocols for 3-Methoxy-3-methylbutyl Acetate in Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Currently, there is a notable absence of published research specifically detailing the application of 3-methoxy-3-methylbutyl acetate (B1210297) as a component in electrolyte solutions for electrochemical devices. The following application notes and protocols are therefore based on established principles of electrolyte formulation, structure-property relationships of analogous ester co-solvents in lithium-ion batteries, and standard electrochemical evaluation techniques. This document is intended to serve as a comprehensive guide for researchers pioneering the investigation of this compound.

Introduction to 3-Methoxy-3-methylbutyl Acetate as a Potential Electrolyte Component

This compound is an ester solvent with physical properties that suggest its potential as a co-solvent in non-aqueous electrolytes for applications such as lithium-ion batteries. Its molecular structure, featuring both ether and ester functional groups, may offer a unique combination of properties beneficial for electrolyte performance.

Potential Advantages Based on Analogous Esters:

  • Low Viscosity and Low Melting Point: Ester co-solvents are known to reduce the viscosity and melting point of standard carbonate-based electrolytes, which can lead to improved ionic conductivity, especially at low temperatures.[1][2][3]

  • Enhanced Ionic Conductivity: By lowering the electrolyte viscosity, esters can facilitate faster ion transport, a critical factor for high-rate battery performance.[4][5][6]

  • Improved Safety Characteristics: A higher flash point compared to linear carbonates like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) could enhance the thermal stability of the electrolyte.[7]

Potential Challenges:

  • Electrochemical Stability: Esters can sometimes exhibit limited stability at the high and low potentials experienced at the cathode and anode surfaces, respectively. This can lead to electrolyte decomposition and reduced battery cycle life.[8][9]

  • Solid Electrolyte Interphase (SEI) Formation: The composition and stability of the SEI layer formed on the anode are crucial for battery performance. The inclusion of a novel ester may alter the SEI in ways that need to be carefully characterized.[1][5]

Physicochemical Properties

A summary of the known physical properties of this compound is presented below. These properties are essential for initial electrolyte formulation considerations.

PropertyValueReference
CAS Number 103429-90-9[10]
Molecular Formula C8H16O3[10]
Molecular Weight 160.21 g/mol [10]
Appearance Colorless to Almost Colorless Clear Liquid
Purity >98.0% (GC)

Experimental Protocols

The following protocols provide a standardized framework for the evaluation of this compound as a novel electrolyte co-solvent.

Electrolyte Preparation

Objective: To prepare a series of electrolyte solutions containing varying concentrations of this compound for electrochemical characterization.

Materials:

  • Battery-grade ethylene (B1197577) carbonate (EC)

  • Battery-grade ethyl methyl carbonate (EMC) or dimethyl carbonate (DMC)

  • This compound (≥98% purity)[11][12][13]

  • Lithium hexafluorophosphate (B91526) (LiPF6) or other suitable lithium salt

  • Anhydrous solvents for cleaning (e.g., dimethyl carbonate)

  • Argon-filled glovebox with H2O and O2 levels < 0.5 ppm

Procedure:

  • Ensure all glassware and equipment are thoroughly dried in a vacuum oven at 120°C for at least 12 hours and transferred into an argon-filled glovebox.

  • Prepare a baseline electrolyte, for example, 1 M LiPF6 in EC:EMC (3:7 by volume).

  • Create a series of experimental electrolytes by substituting a portion of the EMC with this compound. Suggested volumetric percentages for initial screening are 10%, 20%, and 40%.

  • In the glovebox, accurately measure the required volumes of EC, EMC, and this compound into a volumetric flask.

  • Slowly add the pre-weighed LiPF6 salt to the solvent mixture while stirring with a magnetic stirrer until fully dissolved.

  • Store the prepared electrolytes in tightly sealed containers inside the glovebox.

Diagram of Electrolyte Preparation Workflow:

G Electrolyte Preparation Workflow cluster_prep Glovebox Environment A Dry Glassware B Measure Solvents (EC, EMC, this compound) A->B C Weigh Lithium Salt (e.g., LiPF6) A->C D Mix Solvents B->D E Dissolve Salt in Solvent Mixture C->E D->E F Store Electrolyte E->F

Caption: Workflow for the preparation of electrolyte solutions.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the prepared electrolyte solutions at various temperatures.

Materials:

  • Prepared electrolyte solutions

  • Conductivity meter suitable for non-aqueous solutions[14]

  • Temperature-controlled chamber or oil bath[15]

  • Calibrated conductivity cell

Procedure:

  • Calibrate the conductivity cell using standard solutions.

  • In the glovebox, rinse the conductivity cell with a small amount of the electrolyte to be tested and then fill it.

  • Place the filled cell in the temperature-controlled chamber.

  • Allow the temperature to stabilize at the desired setpoint (e.g., -20°C, 0°C, 25°C, 60°C).

  • Measure the impedance or resistance using the conductivity meter.[16]

  • Calculate the ionic conductivity (σ) using the formula: σ = K_cell / R, where K_cell is the cell constant and R is the measured resistance.

  • Repeat the measurement for each electrolyte formulation at each temperature.

Diagram of Ionic Conductivity Measurement:

G Ionic Conductivity Measurement A Calibrate Conductivity Cell B Fill Cell with Electrolyte A->B C Place in Temperature Chamber B->C D Stabilize Temperature C->D E Measure Resistance D->E F Calculate Conductivity E->F G Repeat for all Samples and Temperatures F->G

Caption: Experimental workflow for ionic conductivity measurement.

Electrochemical Stability Window (ESW) Determination

Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.

Materials:

  • Prepared electrolyte solutions

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., coin cell with a lithium reference electrode)

  • Working electrode (e.g., glassy carbon, platinum, or a cathode material)[17]

  • Counter electrode (lithium foil)

  • Reference electrode (lithium foil)

Procedure:

  • Assemble the three-electrode cell inside the glovebox using the electrolyte to be tested.

  • Connect the cell to the potentiostat.

  • Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV).[17][18]

  • For the anodic (oxidative) stability, sweep the potential from the open-circuit voltage (OCV) to a high potential (e.g., 5.5 V vs. Li/Li+) at a slow scan rate (e.g., 0.1-1 mV/s).[17]

  • For the cathodic (reductive) stability, sweep the potential from OCV to a low potential (e.g., -0.5 V vs. Li/Li+).

  • The ESW is defined by the potentials at which the current density begins to increase significantly, indicating electrolyte decomposition. A cutoff current density (e.g., 0.01-0.1 mA/cm²) is typically used to define the limits.[17]

Diagram of Electrochemical Stability Window Determination:

G Electrochemical Stability Window (ESW) Determination A Assemble 3-Electrode Cell B Connect to Potentiostat A->B C Perform Linear Sweep Voltammetry B->C D Determine Oxidative Limit (Anodic Sweep) C->D E Determine Reductive Limit (Cathodic Sweep) C->E F Define ESW based on Cutoff Current Density D->F E->F

Caption: Workflow for determining the electrochemical stability window.

Battery Cell Assembly and Cycling Performance

Objective: To evaluate the performance of the experimental electrolytes in a full battery cell.

Materials:

  • Prepared electrolyte solutions

  • Anode (e.g., graphite) and cathode (e.g., LiNiMnCoO2) materials

  • Separator (e.g., polypropylene)

  • Coin cell components (cases, gaskets, spacers, springs)

  • Battery cycler

Procedure:

  • Prepare anode and cathode electrodes by casting a slurry of the active material, binder, and conductive agent onto current collectors.[19]

  • Dry the electrodes under vacuum.

  • Assemble coin cells (e.g., 2032-type) in the glovebox, consisting of the anode, separator, and cathode.[20][21]

  • Add a controlled amount of the electrolyte to be tested.[22]

  • Crimp the coin cells to ensure proper sealing.

  • Perform a formation cycle, which typically involves a slow charge and discharge to form the SEI layer.[23]

  • Conduct galvanostatic cycling tests at various C-rates (e.g., C/10, C/5, 1C) to evaluate capacity, coulombic efficiency, and cycle life.[7]

  • Perform rate capability tests by cycling the cells at progressively higher C-rates.

Expected Outcomes and Data Presentation

The data generated from these protocols should be summarized in tables for clear comparison between the baseline and experimental electrolytes.

Table 1: Ionic Conductivity

Electrolyte Composition (vol%)Temperature (°C)Ionic Conductivity (mS/cm)
Baseline (0% Ester)-20Data
0Data
25Data
60Data
10% this compound-20Data
0Data
25Data
60Data
... (for other concentrations)

Table 2: Electrochemical Stability Window

Electrolyte Composition (vol%)Anodic Limit (V vs. Li/Li+)Cathodic Limit (V vs. Li/Li+)ESW (V)
Baseline (0% Ester)DataDataData
10% this compoundDataDataData
... (for other concentrations)

Table 3: Battery Cycling Performance (Example at C/5)

Electrolyte Composition (vol%)Initial Discharge Capacity (mAh/g)Capacity Retention after 100 Cycles (%)Average Coulombic Efficiency (%)
Baseline (0% Ester)DataDataData
10% this compoundDataDataData
... (for other concentrations)

Logical Relationships and Signaling Pathways

The addition of this compound is hypothesized to influence several key electrolyte properties, which in turn affect battery performance. This relationship can be visualized as follows:

G Hypothesized Effects of this compound A Addition of This compound B Reduced Electrolyte Viscosity A->B C Altered Solvation Structure A->C E Increased Ionic Conductivity B->E D Modified SEI Composition C->D C->E H Changes in Cycle Life and Stability D->H F Improved Low-Temperature Performance E->F G Enhanced Rate Capability E->G

Caption: Logical flow of the potential impacts of the co-solvent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield and Purity with 3-Methoxy-3-methylbutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxy-3-methylbutyl Acetate (MMBA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of MMBA in chemical synthesis. Here you will find troubleshooting guides and frequently asked questions to help you optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MMBA) and what are its primary applications in research and drug development?

This compound (CAS No. 103429-90-9) is a versatile chemical that serves as both a solvent and a key intermediate in organic synthesis.[1][2][3] In the pharmaceutical industry, its high purity (often available at ≥99.5%) makes it a valuable component in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its unique properties also make it suitable for use in fine chemicals and cosmetic formulations.[1]

Q2: What are the main advantages of using MMBA as a solvent in organic reactions?

MMBA offers several advantages as a reaction solvent. Its excellent solvency for a range of organic compounds can lead to improved reaction kinetics and yields. Its physical properties, such as a relatively high boiling point (approximately 187.3 °C) and flash point (approximately 76 °C), can be beneficial for reactions requiring elevated temperatures.[4]

Q3: What are the most common issues encountered when using MMBA in a synthesis?

Common challenges include lower than expected reaction yields, the formation of impurities, and difficulties in separating the final product from the solvent and byproducts. These issues can often be traced back to reaction conditions such as temperature, catalyst choice, and reaction time, as well as the work-up procedure.

Q4: How can I effectively remove MMBA after my reaction is complete?

Due to its boiling point, simple evaporation may not be the most efficient method for removing MMBA, especially for thermally sensitive compounds. Distillation, particularly under reduced pressure, is a common and effective technique. Additionally, aqueous extraction can be employed to partition MMBA and other water-soluble components away from the desired product, depending on the product's solubility.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low product yield is a frequent challenge in organic synthesis. The following guide provides a systematic approach to troubleshooting this issue when using this compound.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Reaction Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_catalyst Optimize Catalyst check_conditions->optimize_catalyst optimize_time Optimize Reaction Time check_conditions->optimize_time solution Improved Yield optimize_temp->solution optimize_catalyst->solution optimize_time->solution

Caption: A logical workflow for troubleshooting low reaction yields.

Potential Causes and Solutions:

  • Sub-optimal Temperature: The reaction temperature significantly influences the reaction rate and equilibrium.

    • Solution: Systematically vary the reaction temperature. For endothermic reactions, increasing the temperature can improve yield, while for exothermic reactions, better temperature control might be necessary to prevent byproduct formation. The table below shows analogous data for the effect of temperature on esterification yield.

Temperature (°C)Reaction Time (h)Catalyst Conc. (% w/w)Analogous Yield (%)
502.091 (H₂SO₄)~85 (FFA to FAME)
6012 (H₂SO₄)Max FFA Reduction
15052 (H₂SO₄)66.8 (TMP Ester)

Data presented is for analogous esterification reactions and should be used as a guideline for optimizing reactions with MMBA.[5][6]

  • Incorrect Catalyst Choice or Concentration: The choice and concentration of the catalyst are critical.

    • Solution: If using an acid catalyst like sulfuric acid for an esterification, ensure it is fresh and anhydrous. The optimal concentration often falls between 1-5 mol%. The following table illustrates the impact of catalyst concentration on yield in a similar esterification process.

CatalystCatalyst Conc. (% w/w)Temperature (°C)Reaction Time (h)Analogous Yield (%)
H₂SO₄1150562.34 (TE)
H₂SO₄2150579 (TE)
H₂SO₄41505Decrease in TE
H₂SO₄4.08577.47 W (Microwave)24.45 min98.76 (Methyl Acetate)

Data is from analogous esterification reactions and serves as a reference.[5][7]

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Extend the reaction time until the starting materials are consumed.

Issue 2: Product Impurity

The presence of impurities can be due to side reactions, unreacted starting materials, or byproducts from the work-up process.

Troubleshooting Workflow for Impurities

ImpurityTroubleshooting start Product Impurity identify_impurity Identify Impurity (NMR, GC-MS) start->identify_impurity side_reaction Side Reaction Byproduct identify_impurity->side_reaction unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm workup_issue Work-up Related Impurity identify_impurity->workup_issue adjust_conditions Adjust Reaction Conditions side_reaction->adjust_conditions unreacted_sm->adjust_conditions improve_workup Improve Work-up and Purification workup_issue->improve_workup solution High Purity Product adjust_conditions->solution improve_workup->solution

Caption: A decision-making workflow for addressing product impurity issues.

Potential Causes and Solutions:

  • Side Reactions: In esterification reactions, potential side reactions include dehydration of the alcohol (if applicable) or ether formation.

    • Solution: Lowering the reaction temperature or using a milder catalyst can help minimize these side reactions.

  • Incomplete Reaction: The presence of starting materials in the final product.

    • Solution: As with low yield, optimize the reaction time and temperature to drive the reaction to completion.

  • Ineffective Work-up: The work-up procedure may not be sufficient to remove all byproducts and unreacted reagents.

    • Solution: Incorporate aqueous washes to remove water-soluble impurities. A typical work-up for an esterification reaction involves sequential washes with water, a mild base (e.g., sodium bicarbonate solution to neutralize the acid catalyst), and finally brine to aid in the separation of aqueous and organic layers.

Experimental Protocols

The following is a general protocol for a Fischer Esterification reaction using this compound as a solvent. This should be adapted based on the specific carboxylic acid and alcohol being used.

General Protocol: Fischer Esterification in MMBA

Experimental Workflow

EsterificationWorkflow setup 1. Reaction Setup: - Carboxylic Acid - Alcohol - MMBA (Solvent) - Acid Catalyst reflux 2. Reflux Reaction: - Heat to desired temp. - Monitor via TLC/GC setup->reflux workup 3. Work-up: - Cool reaction - Aqueous Washes (Water, NaHCO3, Brine) reflux->workup drying 4. Drying: - Dry organic layer (e.g., MgSO4) workup->drying purification 5. Purification: - Remove solvent (distillation) - Purify product (e.g., column chromatography) drying->purification

Caption: A standard workflow for a Fischer Esterification experiment.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the carboxylic acid (1.0 eq), the alcohol (1.2-1.5 eq), and this compound as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).

  • Reflux: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and maintain reflux for the determined reaction time. Monitor the progress of the reaction by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (until effervescence ceases)

      • Brine

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to obtain the pure ester.

This technical support center provides a foundational guide to optimizing reactions involving this compound. For specific applications, further empirical optimization will be necessary. Always consult the relevant safety data sheets (SDS) for all chemicals used.

References

degradation pathways of 3-Methoxy-3-methylbutyl Acetate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals studying the degradation of 3-Methoxy-3-methylbutyl Acetate (B1210297) under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways of 3-Methoxy-3-methylbutyl Acetate under acidic and basic conditions?

A1: Under acidic conditions, the degradation of this compound is expected to proceed via acid-catalyzed hydrolysis. This reaction is reversible and results in the formation of 3-methoxy-3-methyl-1-butanol and acetic acid.[1][2][3] The presence of excess water will favor the forward reaction, leading to the degradation of the ester.[3]

Under basic conditions, the degradation occurs through saponification, which is an irreversible reaction.[4][5] this compound will react with a base, such as sodium hydroxide (B78521), to produce 3-methoxy-3-methyl-1-butanol and the salt of acetic acid (e.g., sodium acetate).[2]

Q2: What are the primary products formed from the degradation of this compound?

A2: The primary degradation products are 3-methoxy-3-methyl-1-butanol and acetic acid (under acidic conditions) or its corresponding carboxylate salt (under basic conditions).

Q3: What analytical techniques are suitable for monitoring the degradation of this compound and its products?

A3: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a suitable technique for quantifying the remaining this compound and the formation of the volatile alcohol product, 3-methoxy-3-methyl-1-butanol.[6][7] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for the analysis of the non-volatile acetic acid or its salt.

Q4: Is there any available data on the degradation rate of this compound?

Degradation Pathways

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Acid_Hydrolysis Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ Protonated_Ester->Ester - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Tetrahedral_Intermediate->Protonated_Ester - H2O Products 3-Methoxy-3-methyl-1-butanol + Acetic Acid Tetrahedral_Intermediate->Products - H+

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Promoted Hydrolysis (Saponification)

In basic conditions, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This reaction is irreversible as the final step involves the deprotonation of the carboxylic acid.[4][5]

Basic_Hydrolysis Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH- Carboxylate Acetate Tetrahedral_Intermediate->Carboxylate - 3-Methoxy-3-methyl-1-butanolate Products Products Carboxylate->Products Alcohol 3-Methoxy-3-methyl-1-butanol Alcohol->Products

Caption: Base-promoted hydrolysis of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides an estimated overview based on the general behavior of acetate esters.

ParameterAcidic Conditions (pH < 7)Basic Conditions (pH > 7)Neutral Conditions (pH ≈ 7)
Reaction Order Pseudo-first-orderSecond-orderVery slow, pseudo-first-order
Relative Rate ModerateFastVery Slow
Key Influencing Factors [H+], Temperature[OH-], TemperatureTemperature
Reversibility ReversibleIrreversibleReversible

Experimental Protocols

General Protocol for Monitoring Degradation by GC-MS

This protocol outlines a general procedure to study the degradation of this compound.

  • Preparation of Reaction Solutions:

    • Prepare buffer solutions at the desired acidic and basic pH values.

    • Dissolve a known concentration of this compound in each buffer solution to initiate the degradation. A co-solvent like acetonitrile (B52724) may be used if solubility is an issue.

  • Incubation:

    • Maintain the reaction mixtures at a constant, controlled temperature (e.g., 25°C, 40°C, 60°C).

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Preparation for GC-MS:

    • Quench the reaction in the aliquot, if necessary, by neutralizing the pH.

    • Perform a liquid-liquid extraction of the aliquot with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to extract the remaining this compound and the 3-methoxy-3-methyl-1-butanol product.

    • Add an internal standard to the organic extract for accurate quantification.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject a small volume of the prepared sample into the GC-MS.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the analyte, product, and internal standard.

    • Monitor the characteristic ions for each compound in the mass spectrometer to ensure accurate identification and quantification.

  • Data Analysis:

    • Construct calibration curves for this compound and 3-methoxy-3-methyl-1-butanol using the internal standard method.

    • Determine the concentration of the remaining ester and the formed alcohol at each time point.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Troubleshooting Guides

General Troubleshooting for Degradation Studies

Troubleshooting_Workflow Start Start Degradation Experiment Problem Unexpected Results? Start->Problem No_Degradation No or Slow Degradation Problem->No_Degradation Yes Fast_Degradation Too Fast Degradation Problem->Fast_Degradation Yes Variable_Results Inconsistent/Irreproducible Results Problem->Variable_Results Yes End Problem Resolved Problem->End No Check_Conditions Verify pH, Temperature, and Concentration No_Degradation->Check_Conditions Fast_Degradation->Check_Conditions Check_Method Validate Analytical Method (GC/HPLC) Variable_Results->Check_Method Check_Reagents Check Purity of Ester, Acid, Base, and Solvents Check_Conditions->Check_Reagents Check_Reagents->Check_Method Optimize_Sampling Optimize Sampling and Quenching Steps Check_Method->Optimize_Sampling Optimize_Sampling->End

Caption: General troubleshooting workflow for degradation studies.

Troubleshooting for GC Analysis
IssuePossible Cause(s)Suggested Solution(s)
No peaks or very small peaks - No injection or incorrect injection volume.- Leak in the injector.- Column is not installed correctly.- Verify autosampler or manual injection technique.- Check for leaks at the septum and fittings.- Reinstall the column.[9][10]
Ghost peaks - Contamination in the syringe, injector, or carrier gas.- Septum bleed.- Clean the syringe and injector port.- Run a blank to check for contamination.- Replace the septum.[10]
Peak tailing - Active sites in the inlet liner or column.- Column contamination.- Incorrect column temperature.- Use a deactivated liner.- Condition or replace the column.- Optimize the oven temperature program.[11]
Shifting retention times - Fluctuation in carrier gas flow rate.- Changes in oven temperature.- Column aging.- Check and regulate the gas flow.- Ensure stable oven temperature.- Condition or replace the column.[10]
Troubleshooting for HPLC Analysis
IssuePossible Cause(s)Suggested Solution(s)
Fluctuating baseline - Air bubbles in the pump or detector.- Incomplete mobile phase mixing.- Contaminated mobile phase.- Degas the mobile phase.- Purge the pump.- Prepare fresh mobile phase.
Peak fronting or tailing - Column overload.- Inappropriate mobile phase pH.- Column degradation.- Dilute the sample.- Adjust the mobile phase pH.- Replace the column.[12]
Inconsistent peak areas - Inconsistent injection volume.- Leak in the system.- Sample instability.- Check the autosampler.- Inspect for leaks.- Ensure sample is properly stored and prepared.[13]
Drifting retention times - Change in mobile phase composition.- Fluctuation in column temperature.- Column equilibration issues.- Prepare fresh mobile phase.- Use a column oven for temperature control.- Ensure adequate column equilibration time.[12][13]

References

troubleshooting guide for reactions using 3-Methoxy-3-methylbutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during reactions involving this versatile solvent and reagent.

Frequently Asked Questions (FAQs)

Q1: What is 3-Methoxy-3-methylbutyl Acetate (MMBA)?

This compound is a chemical compound with the formula C8H16O3. It is a colorless liquid used as a solvent in various applications, including cosmetics, pharmaceuticals, and fine chemical synthesis.[1][2] It is also known as Acetic Acid 3-Methoxy-3-methylbutyl Ester.[3][4]

Q2: What are the main physical and chemical properties of MMBA?

MMBA is a combustible liquid with a boiling point of approximately 187.3 °C.[5] It is sparingly soluble in water. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 187.3 °C[5]
Purity >98.0% (GC)[3]

Q3: In which types of reactions is MMBA commonly used?

MMBA is primarily used as a solvent in various chemical transformations.[1] Due to its ester and ether functional groups, it can also participate in reactions such as hydrolysis under certain conditions.

Troubleshooting Guides

This section addresses specific issues that may arise when using this compound in chemical reactions.

Issue 1: Unexpected Side Reactions When Using MMBA as a Solvent

Potential Cause: Although generally stable, the ether and ester functionalities of MMBA can be reactive under specific conditions, leading to byproducts. For instance, under strong acidic conditions, the ether linkage may be susceptible to cleavage, and the ester can undergo hydrolysis.

Troubleshooting Steps:

  • Reaction Condition Compatibility: Before using MMBA as a solvent, assess its compatibility with the planned reaction conditions. Avoid strongly acidic or basic conditions if the integrity of the solvent is crucial for the reaction outcome.

  • Inert Atmosphere: For moisture-sensitive reactions, ensure MMBA is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acetate group.

  • Alternative Solvents: If side reactions with MMBA are suspected, consider using a more inert solvent with a similar polarity profile.

Issue 2: Hydrolysis of this compound

Scenario: You are performing a reaction where water is present, and you observe the formation of 3-methoxy-3-methylbutanol and acetic acid, indicating hydrolysis of MMBA.

Troubleshooting Workflow:

start Hydrolysis of MMBA Observed check_pH Check Reaction pH start->check_pH acidic Acidic Conditions (pH < 7) check_pH->acidic basic Basic Conditions (pH > 7) check_pH->basic dry Use anhydrous conditions check_pH->dry If water is not a reagent neutralize_acid Neutralize with a weak base (e.g., NaHCO3) acidic->neutralize_acid If possible buffer Use a buffered solution acidic->buffer neutralize_base Neutralize with a weak acid (e.g., dilute HCl) basic->neutralize_base If possible basic->buffer end Hydrolysis Minimized neutralize_acid->end neutralize_base->end buffer->end dry->end reagent Grignard/Organolithium Reagent reaction Reaction with MMBA Ester Group reagent->reaction MMBA This compound (Solvent) MMBA->reaction byproduct Tertiary Alcohol Byproduct reaction->byproduct consumption Consumption of Organometallic Reagent reaction->consumption low_yield Low Yield of Desired Product consumption->low_yield

References

Technical Support Center: 3-Methoxy-3-methylbutyl Acetate (MMBA) Viscosity Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA). The following information addresses common challenges related to managing the viscosity of MMBA in various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is 3-Methoxy-3-methylbutyl Acetate (MMBA) and in which applications is it commonly used?

This compound (MMBA), also known as MMB-AC, is a colorless liquid with the chemical formula C8H16O3.[1] It is recognized for its utility as a solvent and as a key intermediate in the synthesis of complex molecules for fine chemicals, agrochemicals, and pharmaceuticals.[2] Its properties also make it valuable in cosmetic formulations, contributing to product stability and efficacy.[2]

Q2: What are the key physical properties of MMBA?

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C8H16O3
Molar Mass 160.21 g/mol
Appearance Colorless to Almost Colorless Clear Liquid
Density (at 20°C) 0.957 g/cm³
Boiling Point 187.3 °C
Melting Point < 25 °C
Flash Point 76 °C
Solubility Slightly soluble in Chloroform and Methanol

Sources:[1][3][4][5]

Q3: How does temperature generally affect the viscosity of solvents like MMBA?

For most liquids, viscosity has an inverse relationship with temperature. As the temperature increases, the viscosity of the liquid decreases, causing it to flow more easily. Conversely, as the temperature decreases, the viscosity increases. This principle is a critical consideration when working with solvents in experimental setups where precise fluid handling is required.

Troubleshooting Guide: Managing MMBA Viscosity

This guide addresses common issues encountered when the viscosity of MMBA impacts experimental procedures.

Problem 1: Difficulty in Pipetting or Dispensing Accurate Volumes of MMBA

High viscosity can lead to significant errors in liquid handling, resulting in inaccurate and imprecise measurements.

  • Cause: The inherent viscosity of MMBA at the working temperature is too high for the dispensing equipment.

  • Solution 1: Temperature Adjustment: Gently warm the MMBA to a temperature that reduces its viscosity to a manageable level without compromising the stability of the compound or other reagents in the experiment. It is crucial to ensure uniform heating and to accurately measure the temperature.

  • Solution 2: Use of Positive-Displacement Pipettes: Unlike standard air-displacement pipettes, positive-displacement pipettes are less affected by the physical properties of the liquid, such as viscosity and vapor pressure. They provide more accurate and reproducible results with viscous fluids.

  • Solution 3: Modifying Pipetting Technique:

    • Reverse Pipetting: This technique can improve accuracy when handling viscous liquids.

    • Slower Aspiration and Dispensing: Using a slower speed reduces the shear stress on the liquid and allows for more complete aspiration and dispensing.

    • Tip Pre-wetting: Aspirate and dispense the liquid back into the reservoir multiple times to coat the inside of the pipette tip before taking the final measurement.

Problem 2: Inconsistent Coating or Film Formation

When used as a solvent for coatings, high viscosity can lead to uneven application and poor surface finish.

  • Cause: The viscosity of the MMBA-based solution is not optimized for the coating application method (e.g., spin coating, dip coating, spray coating).

  • Solution 1: Temperature Control of the Substrate and Solution: Warming both the substrate and the coating solution can lower the viscosity and improve the flow characteristics of the material, leading to a more uniform film.

  • Solution 2: Dilution: If the experimental protocol allows, diluting the solution with a compatible, lower-viscosity solvent can effectively reduce the overall viscosity. The choice of co-solvent must be carefully considered to avoid any unwanted reactions or significant changes in the final product's properties.

Problem 3: Poor Mixing or Slow Reaction Rates

In a reaction mixture, high viscosity can impede the diffusion of reactants, leading to inefficient mixing and slower reaction kinetics.

  • Cause: The viscosity of the reaction medium, where MMBA is the solvent, is hindering molecular transport.

  • Solution 1: Increase Agitation: Employing more vigorous stirring or a different mixing technique (e.g., overhead stirrer instead of a magnetic stir bar) can improve mass transfer in viscous media.

  • Solution 2: Increase Reaction Temperature: As with other viscosity-related issues, increasing the temperature will lower the viscosity and can also have the added benefit of increasing the reaction rate. However, temperature stability of all reactants and products must be considered.

Experimental Protocols

Protocol 1: Viscosity Measurement using a Rotational Viscometer

This protocol outlines the general steps for measuring the dynamic viscosity of MMBA at different temperatures.

  • Equipment Preparation:

    • Ensure the rotational viscometer is calibrated according to the manufacturer's instructions.

    • Select the appropriate spindle and guard leg for the expected viscosity range of MMBA.

    • Clean the spindle and the sample container thoroughly to avoid contamination.

  • Sample Preparation:

    • Place a sufficient volume of MMBA into the sample container to ensure the spindle will be immersed to the correct level.

    • Use a temperature-controlled water bath or circulator to bring the sample to the desired temperature. Allow sufficient time for the sample to reach thermal equilibrium.

  • Measurement:

    • Immerse the spindle into the MMBA sample, avoiding the introduction of air bubbles.

    • Set the rotational speed of the viscometer. It is often necessary to test several speeds to find one that gives a torque reading within the optimal range (typically 10-90% of the full scale).

    • Allow the reading to stabilize before recording the viscosity value and the corresponding temperature.

  • Data Collection at Different Temperatures:

    • Repeat the measurement process at various temperatures to generate a viscosity-temperature profile for MMBA.

Visualizations

Below are diagrams illustrating key workflows and relationships discussed in this guide.

TroubleshootingWorkflow cluster_issue Viscosity-Related Issue cluster_verification Verification Issue Identify Viscosity-Related Problem (e.g., Pipetting Error, Poor Coating) Temp Adjust Temperature Issue->Temp Equip Modify Equipment/Technique (e.g., Positive Displacement Pipette) Issue->Equip Dilute Dilute with Co-solvent Issue->Dilute Verify Verify Resolution (e.g., Improved Accuracy, Uniform Film) Temp->Verify Equip->Verify Dilute->Verify

Caption: A logical workflow for troubleshooting viscosity issues with MMBA.

ViscosityTemperatureRelationship cluster_temp cluster_visc Temp_Increase Increase Temperature Visc_Decrease Decrease Viscosity Temp_Increase->Visc_Decrease leads to Temp_Decrease Decrease Temperature Visc_Increase Increase Viscosity Temp_Decrease->Visc_Increase leads to

Caption: The inverse relationship between temperature and viscosity.

References

preventing side reactions with 3-Methoxy-3-methylbutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions when using 3-Methoxy-3-methylbutyl Acetate (MMBA) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MMBA) and what are its primary applications in research?

A1: this compound is a versatile and high-purity solvent and chemical intermediate.[1] Its unique properties make it valuable in various applications, including the synthesis of fine chemicals, cosmetic formulations, and as a key intermediate for Active Pharmaceutical Ingredients (APIs).[2]

Q2: What are the main stability concerns and incompatible materials for MMBA?

A2: MMBA is stable under normal ambient and anticipated storage and handling conditions.[3] However, it is a combustible liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[3][4] It can react violently with strong oxidizers.[3]

Q3: What are the most common side reactions observed when using MMBA in chemical synthesis?

A3: The most common side reactions involving the ester and ether functional groups in MMBA are hydrolysis, transesterification, and elimination reactions. These are typically promoted by acidic or basic conditions and/or high temperatures.

Q4: How can I purify my product from residual MMBA and potential side products?

A4: Purification strategies will depend on the properties of your desired product and the specific byproducts. Common techniques include:

  • Distillation: If there is a significant boiling point difference between your product, MMBA (boiling point ~187°C[4]), and any byproducts.

  • Chromatography: Column chromatography is a versatile method for separating compounds with different polarities.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble byproducts (from hydrolysis) or other impurities.

Troubleshooting Guide for Side Reactions

This guide addresses the most common side reactions encountered when using this compound and provides strategies for their prevention.

Issue 1: Unwanted Hydrolysis of the Acetate Group

Symptoms:

  • Formation of 3-methoxy-3-methylbutanol and acetic acid as byproducts.

  • Decrease in reaction yield.

  • Change in the pH of the reaction mixture.

Root Causes:

  • Presence of water in the reaction mixture.

  • Use of strong acidic or basic catalysts or reagents.

Preventive Measures:

ParameterRecommendation to Minimize Hydrolysis
Water Content Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
pH Control Maintain a neutral pH if possible. If acidic or basic conditions are required, use the mildest possible reagents and the lowest effective concentration. Consider using buffered solutions.
Catalyst Choice If a catalyst is necessary, opt for non-acidic and non-basic alternatives where feasible. For acid-catalyzed reactions, consider Lewis acids that are less prone to promoting hydrolysis.[5][6][7][8]
Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Work-up Procedure Neutralize any acidic or basic components during the work-up as quickly as possible to prevent hydrolysis during product isolation.
Issue 2: Unwanted Transesterification

Symptoms:

  • Formation of a new ester byproduct derived from an alcohol present in the reaction mixture.

  • Complex product mixture observed by analytical techniques (e.g., NMR, GC-MS).

Root Causes:

  • Presence of other alcohols in the reaction mixture.

  • Use of strong acid or base catalysts.

Preventive Measures:

ParameterRecommendation to Minimize Transesterification
Exclusion of Alcohols Ensure the reaction is free from other alcohols unless they are a desired reactant.
Catalyst Selection Avoid strong acid or base catalysts if other alcohols are present. Consider enzymatic catalysts (lipases) for higher selectivity if applicable to your reaction.
Temperature Control Lowering the reaction temperature can reduce the rate of transesterification.
Reaction Time Monitor the reaction progress and stop it as soon as the desired product is formed to minimize the time for side reactions to occur.
Issue 3: Potential for Elimination Reactions

Symptoms:

  • Formation of unsaturated byproducts (alkenes).

  • Observation of unexpected peaks in GC-MS or NMR.

Root Causes:

  • High reaction temperatures.

  • Presence of strong, non-nucleophilic bases.

Preventive Measures:

ParameterRecommendation to Minimize Elimination
Temperature Management Avoid excessive heating. Maintain the reaction temperature at the lowest effective level.
Base Selection If a base is required, choose a nucleophilic base over a sterically hindered, non-nucleophilic base, unless the latter is essential for the desired transformation.
Reaction Conditions Use the mildest possible reaction conditions that afford the desired product in a reasonable timeframe.

Experimental Protocols

Protocol 1: General Procedure for Using MMBA as a Solvent under Anhydrous Conditions
  • Drying of Glassware: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide).

  • Solvent and Reagent Preparation: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent, use of molecular sieves). Ensure all solid reagents are thoroughly dried.

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). This can be achieved using a Schlenk line or a glovebox.

  • Addition of Reagents: Add the anhydrous MMBA and other reagents to the reaction vessel via syringe or cannula under a positive pressure of inert gas.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up: Quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride for organometallic reagents) and proceed with the extraction and purification of the product.

Protocol 2: Procedure for Reactions Requiring Mild Acid Catalysis
  • Catalyst Selection: Choose a mild Lewis acid catalyst (e.g., zinc chloride, copper(II) triflate) over strong Brønsted acids (e.g., sulfuric acid, hydrochloric acid) to minimize hydrolysis and elimination.[5][6][7][8]

  • Catalyst Loading: Use the lowest effective catalyst loading, typically in the range of 1-10 mol%.

  • Temperature Control: Maintain the reaction at a controlled, low to moderate temperature (e.g., 0°C to room temperature) to disfavor side reactions.

  • Moisture Exclusion: Follow the procedures outlined in Protocol 1 to ensure anhydrous conditions.

  • Reaction Monitoring and Work-up: Closely monitor the reaction. Upon completion, quench the catalyst (e.g., with a mild aqueous base like sodium bicarbonate solution) before product isolation.

Visual Troubleshooting Guide

Troubleshooting_Side_Reactions start Side Reaction Observed hydrolysis Hydrolysis (Ester Cleavage) start->hydrolysis Symptom: Acetic acid byproduct transesterification Transesterification (Ester Exchange) start->transesterification Symptom: New ester byproduct elimination Elimination (Alkene Formation) start->elimination Symptom: Alkene byproduct cause_water Presence of Water hydrolysis->cause_water Cause cause_acid_base Strong Acid/Base hydrolysis->cause_acid_base Cause transesterification->cause_acid_base Cause cause_alcohol Presence of Alcohol transesterification->cause_alcohol Cause cause_high_temp High Temperature elimination->cause_high_temp Cause cause_strong_base Strong, Non-nucleophilic Base elimination->cause_strong_base Cause solution_anhydrous Use Anhydrous Conditions cause_water->solution_anhydrous Solution solution_neutral_ph Maintain Neutral pH / Use Mild Reagents cause_acid_base->solution_neutral_ph Solution solution_exclude_alcohol Exclude Other Alcohols cause_alcohol->solution_exclude_alcohol Solution solution_low_temp Lower Reaction Temperature cause_high_temp->solution_low_temp Solution solution_mild_base Use Nucleophilic or Weaker Base cause_strong_base->solution_mild_base Solution

Caption: Troubleshooting workflow for common side reactions with MMBA.

References

Technical Support Center: Enhancing Reactant Solubility in 3-Methoxy-3-methylbutyl Acetate (MMBA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to reactant solubility in 3-Methoxy-3-methylbutyl Acetate (MMBA). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Troubleshooting Unforeseen Insolubility

When a reactant fails to dissolve in this compound (MMBA), a systematic approach can help identify and resolve the issue. This guide provides a logical workflow for troubleshooting unforeseen insolubility during your experiments.

graph TroubleshootingWorkflow { rankdir="TB"; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Insolubility Observed in MMBA", fillcolor="#EA4335"]; B [label="Verify Reactant Purity and Identity", fillcolor="#4285F4"]; C [label="Initial Troubleshooting Steps", fillcolor="#FBBC05"]; D [label="Particle Size Reduction", fillcolor="#34A853"]; E [label="Temperature Adjustment", fillcolor="#34A853"]; F [label="Advanced Troubleshooting: Co-solvent Selection", fillcolor="#FBBC05"]; G [label="Hansen Solubility Parameter (HSP) Analysis", fillcolor="#4285F4"]; H [label="Select Co-solvent with Similar HSP", fillcolor="#34A853"]; I [label="Experimental Co-solvent Screening", fillcolor="#34A853"]; J [label="Successful Dissolution", fillcolor="#34A853"]; K [label="Consult Literature for Analogous Systems", fillcolor="#4285F4"];

// Edges A -> B [label="Start"]; B -> C [label="Purity Confirmed"]; C -> D; C -> E; D -> F [label="If still insoluble"]; E -> F [label="If still insoluble"]; F -> G [label="Systematic Approach"]; G -> H [label="HSP of Reactant Determined"]; H -> J [label="Co-solvent Miscible with MMBA"]; F -> I [label="Empirical Approach"]; I -> J; B -> K [label="Impurity Detected"]; K -> A [label="Re-evaluate"]; }

Caption: Troubleshooting workflow for addressing insolubility in MMBA.

Frequently Asked Questions (FAQs)

Q1: My reactant is not dissolving in MMBA. What are the first steps I should take?

A1: When encountering solubility issues with MMBA, begin with the following initial troubleshooting steps:

  • Verify Purity: Ensure the reactant is pure and correctly identified. Impurities can significantly impact solubility.

  • Particle Size Reduction: Grind your solid reactant to a fine powder. Increasing the surface area can enhance the rate of dissolution.

  • Gentle Heating and Agitation: Many compounds exhibit increased solubility at higher temperatures. Warm the mixture gently while stirring. Be cautious not to exceed the decomposition temperature of your reactant or the boiling point of MMBA (approximately 171°C).

Q2: How can I predict if my reactant will be soluble in MMBA?

A2: A powerful tool for predicting solubility is the use of Hansen Solubility Parameters (HSPs). These parameters are based on the principle that "like dissolves like" and quantify a substance's intermolecular forces in terms of dispersion (δD), polarity (δP), and hydrogen bonding (δH).

A substance is likely to dissolve in a solvent if their HSPs are similar. The distance (Ra) between the HSPs of the reactant and the solvent can be calculated using the following formula:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

Q3: What are the Hansen Solubility Parameters for MMBA?

A3: The Hansen Solubility Parameters for this compound (MMBA) and the closely related 3-Methoxybutyl Acetate provide a quantitative basis for solvent selection.

SolventCAS NumberδD (Dispersion)δP (Polarity)δH (Hydrogen Bonding)
This compound103429-90-915.33.87.7
3-Methoxybutyl Acetate4435-53-415.34.18.1

Q4: My reactant has very different HSPs from MMBA. What should I do?

A4: If there is a significant mismatch in HSPs, using a co-solvent is the recommended approach. A co-solvent can modify the overall HSP of the solvent system to better match that of your reactant, thereby improving solubility.

Q5: How do I select an appropriate co-solvent?

A5: The ideal co-solvent will have HSPs that, when blended with MMBA, create a solvent mixture with HSPs closer to your reactant. For a binary solvent blend, the HSPs of the mixture can be estimated as the volume-weighted average of the individual solvent HSPs.

For example, to dissolve a polar reactant with a high δP value, you could add a co-solvent with a higher δP than MMBA. Conversely, for a non-polar reactant, a co-solvent with a lower δP and δH might be suitable.

Q6: Are there any general co-solvent recommendations for MMBA?

A6: Based on the moderately polar nature of MMBA, here are some general suggestions:

  • To Increase Polarity (for polar reactants): Consider co-solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or N-Methyl-2-pyrrolidone (NMP).

  • To Decrease Polarity (for non-polar reactants): Co-solvents such as toluene, heptane, or cyclohexane (B81311) could be effective.

Always ensure that the chosen co-solvent is miscible with MMBA and does not interfere with your reaction chemistry.

Data Presentation: Hansen Solubility Parameters of Common Reactants

The following table provides the Hansen Solubility Parameters for a selection of common organic compounds. This data can be used in conjunction with the HSPs of MMBA to predict solubility and guide co-solvent selection.

Compound NameClassδD (Dispersion)δP (Polarity)δH (Hydrogen Bonding)
Benzoic AcidAcidic18.28.27.6
AnilineBasic19.45.110.2
NaphthaleneNon-polar19.21.02.9
NitrobenzenePolar20.08.64.1
1-OctanolPolar17.03.311.9

Experimental Protocols

Protocol 1: Determination of Reactant Hansen Solubility Parameters

This protocol outlines a method to experimentally determine the Hansen Solubility Parameters of a solid reactant.

graph HSP_Determination { rankdir="TB"; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Prepare a list of 20-30 solvents with known HSPs", fillcolor="#4285F4"]; B [label="Add a small, known amount of reactant to a vial of each solvent", fillcolor="#FBBC05"]; C [label="Observe and classify solubility (soluble/insoluble)", fillcolor="#FBBC05"]; D [label="Input solubility data into HSP software", fillcolor="#34A853"]; E [label="Software calculates the HSP sphere of the reactant", fillcolor="#34A853"]; F [label="Obtain reactant's δD, δP, and δH values", fillcolor="#34A853"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Workflow for determining Hansen Solubility Parameters.

Methodology:

  • Solvent Selection: Choose a set of 20-30 solvents with a wide range of known Hansen Solubility Parameters.

  • Sample Preparation: To a series of small vials, add a precise amount of your solid reactant (e.g., 0.1 g).

  • Solubility Testing: To each vial, add a precise volume of a different test solvent (e.g., 1 mL).

  • Observation: Agitate each vial for a set period (e.g., 24 hours) at a constant temperature. Visually assess and classify the reactant in each solvent as either "soluble" (completely dissolved) or "insoluble" (any undissolved solid remains).

  • Data Analysis: Input the binary solubility data (soluble/insoluble) for each solvent into a software program designed for HSP determination (e.g., HSPiP).

  • HSP Calculation: The software will calculate the center of a "solubility sphere" in Hansen space that best separates the "good" (soluble) from the "bad" (insoluble) solvents. The coordinates of the center of this sphere are the δD, δP, and δH values for your reactant.

Protocol 2: Co-solvent Selection and Optimization Using HSPs

This protocol describes a systematic approach to selecting and optimizing a co-solvent system to dissolve a poorly soluble reactant in MMBA.

Methodology:

  • Determine Reactant HSPs: Use Protocol 1 to determine the δD, δP, and δH values of your reactant.

  • Calculate HSP Distance: Calculate the Hansen distance (Ra) between your reactant and pure MMBA. A large Ra value confirms the need for a co-solvent.

  • Identify Potential Co-solvents:

    • Based on the differences between the HSPs of your reactant and MMBA, identify potential co-solvents that can shift the mixture's HSPs closer to the reactant's.

    • For example, if your reactant has a much higher δH than MMBA, select a co-solvent with a high δH value.

  • Theoretical Blend Calculation:

    • Create a spreadsheet to calculate the HSPs of various blends of MMBA and your chosen co-solvent(s) at different volume fractions.

    • Identify the blend composition that theoretically gives the lowest Ra value between the solvent mixture and your reactant.

  • Experimental Verification:

    • Prepare a small volume of the theoretically optimal co-solvent blend.

    • Test the solubility of your reactant in this blend.

    • Prepare a few additional blends with slightly different ratios around the theoretical optimum to experimentally determine the best-performing co-solvent mixture.

graph CoSolventSelection { rankdir="TB"; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Determine HSPs of Reactant and MMBA", fillcolor="#4285F4"]; B [label="Calculate Hansen Distance (Ra)", fillcolor="#FBBC05"]; C [label="Select Potential Co-solvents to Minimize Ra", fillcolor="#FBBC05"]; D [label="Theoretically Model HSP of Blends", fillcolor="#34A853"]; E [label="Identify Optimal Blend Ratio", fillcolor="#34A853"]; F [label="Experimentally Verify and Refine Blend", fillcolor="#34A853"]; G [label="Achieve Complete Dissolution", fillcolor="#34A853"];

// Edges A -> B; B -> C [label="Large Ra"]; C -> D; D -> E; E -> F; F -> G; }

Caption: Logical workflow for co-solvent selection using HSPs.

safe handling and disposal of 3-Methoxy-3-methylbutyl Acetate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of laboratory safety involves the correct handling and disposal of chemical substances. This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the safe management of 3-Methoxy-3-methylbutyl Acetate (B1210297).

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the primary handling precautions for 3-Methoxy-3-methylbutyl Acetate?

A1: Always handle this compound in a well-ventilated area.[1] It is crucial to wear appropriate protective clothing, and avoid contact with skin and eyes.[1] To prevent fires caused by electrostatic discharge, use non-sparking tools.[1] General occupational hygiene practices, such as washing hands before breaks and after work, should be followed.[2] Avoid the formation of dust and aerosols.[1]

Q2: What are the recommended storage conditions for this chemical?

A2: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] It should be stored separately from foodstuff containers or incompatible materials, such as oxidizing substances.[1][2] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2]

Personal Protective Equipment (PPE)

Q3: What personal protective equipment (PPE) is required when working with this compound?

A3: The following PPE is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Handle with gloves that have been inspected prior to use. The gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Wash and dry hands after use.[1]

  • Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

First Aid

Q4: What should I do in case of accidental exposure?

A4:

  • Inhalation: Move the individual to fresh air. If they experience difficulty breathing, provide oxygen. If they are not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water, and consult a doctor.[1]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

Spills and Leaks

Q5: How should a spill of this compound be handled?

A5: In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[1] Evacuate personnel to a safe area.[1] Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains.[1] Collect the spillage using a suitable absorbent material and place it in a closed container for disposal.[3]

Fire Safety

Q6: What are the fire hazards associated with this substance and how should a fire be extinguished?

A6: this compound is a combustible liquid and its vapors can form explosive mixtures with air.[1][2] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish it.[1][4] A water jet should not be used as an extinguisher.[4] Firefighters should wear self-contained breathing apparatus if necessary.[1][4]

Disposal

Q7: What is the correct procedure for disposing of this compound?

A7: The material can be disposed of by taking it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] It is important not to contaminate water, foodstuffs, feed, or seed by storage or disposal, and it must not be discharged into sewer systems.[1]

Q8: How should contaminated packaging be disposed of?

A8: Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₁₆O₃[5][6][7]
Molecular Weight 160.21 g/mol [5][6][7]
Appearance Colorless to Almost colorless clear liquid[6][8]
Boiling Point 187.3 °C[1]
Flash Point 62.1 °C[7]
Density 0.939 g/cm³[7]
Vapor Pressure 0.525 mmHg at 25°C[7]
Solubility Slightly soluble in Chloroform and Methanol[7]

Experimental Protocols

No specific experimental protocols were cited in the safety and handling documentation reviewed. The information provided is intended for the safe management of the chemical in a laboratory setting.

Safe Handling and Disposal Workflow

A Receipt and Storage B Handling in Lab A->B I Store in cool, dry, well-ventilated area A->I Guidelines C Personal Protective Equipment (PPE) B->C Wear Appropriate D Spill or Exposure B->D If Occurs G Waste Collection B->G After Use J Use in well-ventilated area with non-sparking tools B->J Procedures E First Aid D->E Exposure F Spill Containment & Cleanup D->F Spill F->G Collect Waste H Disposal G->H K Licensed chemical destruction or incineration H->K Methods

Caption: Workflow for the safe handling and disposal of this compound.

References

Navigating the Scale-Up of Reactions with 3-Methoxy-3-methylbutyl Acetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) from the laboratory to the pilot plant. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure a smooth and efficient transition to larger-scale production.

Physical and Safety Data Summary

A clear understanding of the physicochemical properties and safety parameters of 3-Methoxy-3-methylbutyl Acetate is crucial for successful and safe scale-up operations.

PropertyValueSource
Molecular Formula C₈H₁₆O₃[1]
Molecular Weight 160.21 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 187.3 °C at 1,013 hPa[3][4]
Flash Point 76 °C at 1,008 mbar[3][4]
Density 0.957 g/cm³ at 20 °C[3][4]
Water Solubility 58.3 g/L at 20 °C[3][4]
Purity >98.0% (GC)
Hazard Statements H227: Combustible liquidH312: Harmful in contact with skin[3]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P403+P235: Store in a well-ventilated place. Keep cool.[3]

Troubleshooting Guide for MMBA Reactions at Pilot Scale

This section addresses common issues encountered during the scale-up of reactions where this compound is used as a solvent or reactant.

Issue 1: Slower than Expected Reaction Rates

Question: We have scaled up our esterification reaction using MMBA as a solvent, and the reaction is significantly slower than in the lab. What could be the cause?

Answer: When scaling up, several factors that are negligible at the lab scale can become significant.[5] Non-linear effects in reaction kinetics and chemical equilibrium are common challenges during pilot plant scale-up.[5]

  • Inadequate Mixing: What appears as a homogeneous solution in a small flask may not be so in a large reactor. Inefficient mixing can lead to localized concentration gradients, slowing down the reaction.

    • Solution: Re-evaluate the agitation parameters. The type of impeller, its speed (rpm), and its position relative to the reactor geometry are critical. Consider performing a mixing study to ensure homogeneity.

  • Poor Heat Transfer: In larger vessels, the surface-area-to-volume ratio decreases, which can lead to inefficient heat transfer. If your reaction is endothermic, the bulk of the reaction mixture may not be reaching the optimal temperature.

    • Solution: Profile the temperature at different points within the reactor to check for thermal gradients. You may need to adjust the heating jacket temperature or consider internal heating coils for larger reactors.

  • Catalyst Concentration: Ensure the catalyst is not settling or being unevenly distributed in the larger volume.

    • Solution: If using a heterogeneous catalyst, ensure the mixing is sufficient to keep it suspended. For homogeneous catalysts, confirm that the addition and initial mixing are adequate to achieve uniform distribution.

Issue 2: Increased Impurity Profile

Question: Our product from the pilot plant run has a higher level of impurities compared to the lab-scale batches. Why is this happening?

Answer: Minor side reactions that are insignificant at a small scale can become more pronounced during scale-up due to longer reaction times or localized temperature variations.[6]

  • Localized Overheating: Poor heat transfer can lead to "hot spots" on the reactor wall, which can accelerate decomposition or side reactions.

    • Solution: Improve agitation and review the heat transfer fluid's flow rate and temperature. A well-designed reactor should have minimal temperature gradients.

  • Extended Reaction Times: If the reaction is running slower at scale, the extended exposure of reactants and products to the reaction conditions can lead to the formation of degradation products.

    • Solution: Address the root cause of the slower reaction rate. It may also be necessary to re-optimize the reaction time for the pilot scale.

  • Air/Moisture Sensitivity: Larger reactors have a greater headspace and potentially more points of atmospheric ingress. If your reaction is sensitive to air or moisture, this could be a source of impurities.

    • Solution: Ensure a robust nitrogen or argon blanket is maintained throughout the process. Check all seals and ports for potential leaks.

Issue 3: Challenges in Product Isolation and Purification

Question: We are finding it difficult to purify our product from MMBA at the pilot scale. The distillation is slow and seems to be causing some product degradation.

Answer: The relatively high boiling point of MMBA (187.3 °C) can present challenges for its removal by distillation, especially if the desired product is thermally sensitive.

  • High Vacuum Requirements: To distill MMBA at a lower temperature, a high vacuum is necessary. Pilot-scale equipment may have limitations in achieving the required vacuum level.

    • Solution: Verify the performance of the vacuum pump and check the entire system for leaks. A lower vacuum will necessitate higher distillation temperatures, which could be detrimental to the product.

  • Alternative Purification Methods: If distillation is not viable, consider other purification techniques.

    • Solution:

      • Extraction: If the product has a different solubility profile, a liquid-liquid extraction could be effective for separating it from MMBA.

      • Crystallization: If the product is a solid, inducing crystallization from a suitable anti-solvent could be an efficient purification method.

Workflow for Troubleshooting Reduced Yield in Pilot Plant

Caption: A logical workflow for diagnosing and resolving issues of reduced yield when scaling up reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: Is this compound suitable for reactions requiring anhydrous conditions? A1: Yes, with a water solubility of 58.3 g/L, it is not inherently anhydrous.[3][4] For moisture-sensitive reactions, it is imperative to use a dry grade of MMBA or to dry the solvent using appropriate molecular sieves prior to use. Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

Q2: What are the primary safety concerns when handling large quantities of MMBA in a pilot plant? A2: MMBA is a combustible liquid (Flash Point 76 °C) and is harmful in contact with skin.[3] Key safety precautions include:

  • Ensuring adequate ventilation to avoid the accumulation of vapors.[3]

  • Using non-sparking tools and grounding all equipment to prevent static discharge.[3]

  • Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and flame-retardant clothing.[3]

  • Having appropriate fire suppression equipment readily available, such as dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[3]

Q3: Can MMBA form peroxides? A3: While ethers are known to form peroxides, the structure of MMBA (a tertiary ether) makes it less prone to peroxide formation compared to primary or secondary ethers. However, it is good practice to test for peroxides before distilling to dryness, especially if the solvent has been stored for an extended period and exposed to air.

Q4: How does the viscosity of MMBA affect pilot-scale operations? A4: While specific viscosity data is not readily available, as a general principle, the viscosity of the reaction medium can impact both heat and mass transfer. If the reaction mixture becomes significantly viscous, it can hinder effective mixing and reduce the efficiency of heat exchangers. This may necessitate the use of more powerful agitators or a different reactor design.

Experimental Protocol: Pilot-Scale Fischer Esterification using MMBA as a Solvent

This protocol describes a general procedure for a pilot-scale Fischer esterification of a generic carboxylic acid with an alcohol, using MMBA as a solvent.

Objective: To synthesize an ester via acid-catalyzed esterification at a 50 L scale.

Materials:

  • Carboxylic Acid: 5 kg

  • Alcohol: (Equimolar amount, adjusted for density)

  • This compound (MMBA): 30 L

  • Sulfuric Acid (98%): 100 mL

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate

Equipment:

  • 50 L glass-lined reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Receiving vessels

  • Vacuum pump

  • Heating/cooling circulator

Procedure:

  • Reactor Setup:

    • Ensure the reactor is clean, dry, and purged with nitrogen.

    • Charge the reactor with the carboxylic acid (5 kg) and MMBA (30 L).

    • Begin agitation at a moderate speed (e.g., 100 rpm) to ensure good mixing.

  • Reaction:

    • Slowly add the alcohol to the reactor via the addition funnel over 15-20 minutes.

    • Carefully add the sulfuric acid (100 mL) to the reaction mixture. A slight exotherm may be observed.

    • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) using the heating circulator.

    • Maintain the reaction at this temperature and monitor its progress by taking samples for analysis (e.g., GC or HPLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully quench the reaction by adding 5% sodium bicarbonate solution until the pH of the aqueous layer is neutral. Be cautious of gas evolution.

    • Separate the organic layer.

    • Wash the organic layer with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to remove the MMBA. The temperature of the distillation should be kept as low as possible to avoid product degradation.

    • Further purify the resulting crude ester by vacuum distillation or crystallization as required.

This guide provides a foundational framework for scaling up reactions with this compound. It is essential to conduct a thorough process safety review and a small-scale pilot run before proceeding to full pilot plant production.

References

Navigating Material Compatibility with 3-Methoxy-3-methylbutyl Acetate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing 3-Methoxy-3-methylbutyl Acetate (MMBA), ensuring its compatibility with laboratory equipment is paramount for experimental integrity and safety. This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues arising from the use of MMBA with common laboratory materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MMBA) and what are its primary laboratory uses?

This compound is a colorless liquid with a mild, fruity odor. In the laboratory, it is primarily used as a versatile solvent. Its properties make it suitable for a range of applications including in coatings, inks, and adhesives formulations where controlled evaporation and good solvency for a variety of resins are required.

Q2: What are the main safety concerns when handling MMBA?

MMBA is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[1][2] It is recommended to handle MMBA in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including protective gloves, and eye/face protection.[1][2] While not classified as acutely toxic, it may cause skin irritation upon prolonged contact.

Q3: Are there any known chemical incompatibilities for MMBA?

MMBA may react violently with strong oxidizing agents. It is crucial to avoid mixing MMBA with substances like nitric acid, perchloric acid, or chromium trioxide.

Q4: How can I determine if a specific plastic or rubber in my lab is compatible with MMBA?

If specific compatibility data is not available, it is highly recommended to perform a chemical compatibility test. A general procedure for this is provided in the "Experimental Protocols" section of this guide. As a starting point, you can refer to the compatibility of structurally similar solvents, but this should not replace direct testing.

Troubleshooting Guide: Equipment Degradation

Encountering unexpected equipment failure or degradation during an experiment can compromise results and pose safety risks. This guide provides a systematic approach to troubleshooting such issues when MMBA is in use.

Problem: Plastic tubing becomes brittle, swells, or discolors after contact with MMBA.

Possible Cause: The plastic material is not chemically resistant to MMBA. The solvent may be leaching plasticizers from the polymer matrix or causing it to dissolve.

Solution:

  • Cease Use: Immediately stop using the compromised tubing.

  • Identify Material: Determine the composition of the tubing (e.g., PVC, silicone, PTFE).

  • Consult Compatibility Data: Refer to the compatibility tables below. If the material is listed as "Not Recommended" or "Poor," select an alternative material with a "Good" or "Excellent" rating.

  • Perform a Compatibility Test: If the material is not listed or if you are unsure, conduct a compatibility test as outlined in the "Experimental Protocols" section.

  • Replace with a Resistant Alternative: Replace the tubing with a material confirmed to be compatible, such as PTFE or Viton®, for applications requiring high chemical resistance.

Problem: Rubber seals or O-rings swell, soften, or lose their elasticity.

Possible Cause: The elastomer is absorbing the MMBA, leading to swelling and a loss of mechanical properties.

Solution:

  • Discontinue Use: Stop the experiment and safely dismantle the apparatus.

  • Material Identification: Identify the type of rubber (e.g., Buna-N, EPDM, Viton®).

  • Check Compatibility Chart: Consult the compatibility tables for elastomers.

  • Select a Suitable Replacement: Choose a replacement seal made from a material with high resistance to organic solvents, such as Viton® or perfluoroelastomer (FFKM).

Material Compatibility Tables

The following tables summarize the expected compatibility of common laboratory materials with this compound. The ratings are based on data for structurally similar solvents and general chemical resistance principles. It is strongly advised to perform specific testing for critical applications.

Table 1: Compatibility of Common Laboratory Plastics with this compound (MMBA)

MaterialAbbreviationCompatibility RatingNotes
Low-Density PolyethyleneLDPEFairMay experience some swelling and loss of strength with prolonged exposure.
High-Density PolyethyleneHDPEGoodGenerally more resistant than LDPE, but long-term exposure should be monitored.
PolypropylenePPGoodOffers good resistance, but compatibility can be affected by temperature.
PolytetrafluoroethylenePTFEExcellentHighly resistant to a wide range of solvents, including MMBA.
Perfluoroalkoxy AlkanePFAExcellentSimilar to PTFE with excellent chemical resistance.
Fluorinated Ethylene PropyleneFEPExcellentExcellent chemical resistance, a good alternative to PTFE.
Ethylene tetrafluoroethyleneETFEExcellentRobust fluoropolymer with broad chemical resistance.
Polyvinyl ChloridePVCPoorLikely to swell, soften, and degrade upon contact.
Polyethylene TerephthalatePETFairMay be suitable for short-term contact, but can be attacked over time.
PolystyrenePSNot RecommendedReadily dissolves in many organic solvents.

Table 2: Compatibility of Common Laboratory Rubbers (Elastomers) with this compound (MMBA)

MaterialCommon NameCompatibility RatingNotes
PolytetrafluoroethylenePTFEExcellentOften used as a sealing material due to its inertness.
SiliconePoor to FairProne to significant swelling in the presence of many organic solvents.
FluoroelastomerViton®ExcellentOffers excellent resistance to a broad spectrum of chemicals, including solvents.
NeoprenePoorGenerally not recommended for use with esters and ketones.
Butyl RubberFairMay show moderate swelling and degradation.
Ethylene Propylene Diene MonomerEPDMPoorNot suitable for use with most non-polar solvents.
Nitrile RubberBuna-NPoorDegrades in the presence of many organic solvents.

Table 3: Compatibility of Common Laboratory Metals with this compound (MMBA)

MaterialCompatibility RatingNotes
Stainless Steel (304 & 316)ExcellentConsidered the material of choice for handling a wide range of organic solvents.
AluminumGoodGenerally resistant, but may be susceptible to corrosion if water is present.
BrassFairMay be subject to dezincification or other forms of corrosion, especially with impurities.
CopperFairCan be attacked by some organic solvents and should be used with caution.
Carbon SteelPoorProne to corrosion in the presence of organic solvents, especially if moisture is present.

Experimental Protocols

Protocol 1: Standard Test Method for Chemical Resistance of Plastics (Adapted from ASTM D543)

This protocol provides a general framework for assessing the compatibility of plastic materials with this compound.

Objective: To determine the effect of MMBA on the physical properties of a plastic material.

Materials:

  • Test specimens of the plastic material (e.g., 50 mm x 25 mm x 2 mm).

  • This compound.

  • Glass container with a tight-fitting lid.

  • Analytical balance.

  • Micrometer or calipers.

  • Controlled temperature environment (e.g., laboratory oven or water bath).

Procedure:

  • Initial Measurements:

    • Measure the weight of each test specimen to the nearest 0.001 g.

    • Measure the dimensions (length, width, thickness) of each specimen to the nearest 0.01 mm.

  • Immersion:

    • Completely immerse the test specimens in a glass container filled with MMBA.

    • Ensure the specimens are not in contact with each other.

    • Seal the container to prevent evaporation of the solvent.

  • Exposure:

    • Maintain the container at a constant temperature (e.g., 23 °C or a temperature relevant to the application) for a specified period (e.g., 24 hours, 7 days, or 30 days).

  • Post-Exposure Analysis:

    • Carefully remove the specimens from the solvent.

    • Gently pat the specimens dry with a lint-free cloth.

    • Immediately re-weigh the specimens.

    • Immediately re-measure the dimensions of the specimens.

    • Visually inspect the specimens for any changes, such as discoloration, swelling, cracking, or crazing.

  • Calculations:

    • Calculate the percentage change in weight.

    • Calculate the percentage change in each dimension.

  • Interpretation:

    • Significant changes in weight, dimensions, or visual appearance indicate poor compatibility.

Visualizations

Troubleshooting_Workflow start Equipment Degradation Observed (e.g., swelling, discoloration, cracking) identify_material Identify the Material of the Compromised Equipment start->identify_material consult_charts Consult Material Compatibility Tables identify_material->consult_charts is_compatible Is the Material Rated as 'Good' or 'Excellent'? consult_charts->is_compatible perform_test Perform a Chemical Compatibility Test (Protocol 1) is_compatible->perform_test No / Not Listed continue_use Continue with Experiment, Monitor for Future Issues is_compatible->continue_use Yes is_test_passed Does the Material Pass the Compatibility Test? perform_test->is_test_passed replace_material Select and Use a New, Compatible Material is_test_passed->replace_material No is_test_passed->continue_use Yes replace_material->continue_use stop_use Cease Use of the Material with MMBA continue_use->stop_use If new issues arise Experimental_Workflow start Start: Select Plastic for Testing initial_measure 1. Measure Initial Weight and Dimensions start->initial_measure immersion 2. Immerse in MMBA in a Sealed Container initial_measure->immersion exposure 3. Expose at a Constant Temperature for a Set Duration immersion->exposure post_measure 4. Remove, Dry, and Re-measure Weight and Dimensions exposure->post_measure visual_inspect 5. Visually Inspect for Changes post_measure->visual_inspect calculate_changes 6. Calculate Percentage Changes in Weight and Dimensions visual_inspect->calculate_changes interpret 7. Interpret Results for Compatibility calculate_changes->interpret end End: Compatibility Determined interpret->end

References

Validation & Comparative

Comparative Guide to Validating the Purity of Synthesized 3-Methoxy-3-methylbutyl Acetate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity validation of synthesized 3-Methoxy-3-methylbutyl Acetate (B1210297). Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical method for their needs.

Introduction

3-Methoxy-3-methylbutyl Acetate is a valuable chemical intermediate in various industries. Its synthesis, typically achieved through the Fischer esterification of 3-methoxy-3-methyl-1-butanol with acetic acid, can result in impurities that may affect the quality and safety of the final product. Therefore, robust analytical methods are crucial for accurate purity assessment. This guide focuses on HPLC as the primary method for purity validation and provides a comparative analysis with GC.

Synthesis and Potential Impurities

The synthesis of this compound via Fischer esterification is a reversible reaction catalyzed by acid.

Reaction: CH₃COOH (Acetic Acid) + (CH₃)₂C(OCH₃)CH₂CH₂OH (3-methoxy-3-methyl-1-butanol) ⇌ (CH₃)₂C(OCH₃)CH₂CH₂OCOCH₃ (this compound) + H₂O

Potential impurities in the synthesized product include:

  • Unreacted Starting Materials: Acetic acid and 3-methoxy-3-methyl-1-butanol.

  • Byproduct: Water.

  • Side-Reaction Products: Due to the tertiary nature of the alcohol, acid-catalyzed dehydration could potentially lead to the formation of unsaturated byproducts.

A thorough analytical method should be able to separate and quantify the main product from these potential impurities.

Purity Validation Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its purity validation and final assessment.

A Synthesis of this compound (Fischer Esterification) B Crude Product A->B C Purification (e.g., Distillation, Extraction) B->C D Purified this compound C->D E Analytical Method Selection D->E F HPLC Analysis E->F G GC Analysis (Alternative) E->G H Data Acquisition and Processing F->H G->H I Purity Calculation and Impurity Profiling H->I J Final Purity Validation I->J

Caption: Workflow for the synthesis and purity validation of this compound.

Experimental Protocols

Detailed methodologies for HPLC and GC analysis are provided below. These protocols are designed to effectively separate this compound from its potential impurities.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of a wide range of compounds. For acetate esters, a reversed-phase method is commonly employed.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Gradient 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 210 nm
Sample Preparation Dissolve 10 mg of the synthesized product in 10 mL of acetonitrile.
Gas Chromatography (GC) Method (Alternative)

GC is a powerful technique for the analysis of volatile compounds and is frequently used for the purity assessment of esters. Commercial suppliers often use GC to determine the purity of this compound.[1]

ParameterCondition
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 60 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) at 280 °C
Injection Volume 1 µL (split ratio 50:1)
Sample Preparation Dissolve 10 mg of the synthesized product in 10 mL of dichloromethane.

Data Presentation and Comparison

The following table summarizes hypothetical data from the HPLC and GC analyses for a synthesized batch of this compound.

AnalyteHPLC Retention Time (min)HPLC Peak Area (%)GC Retention Time (min)GC Peak Area (%)
Acetic Acid2.50.83.10.7
3-methoxy-3-methyl-1-butanol4.21.56.81.6
This compound 10.8 97.5 12.5 97.6
Unknown Impurity 112.10.214.20.1
Comparison of HPLC and GC for Purity Analysis
FeatureHPLCGC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.Ideal for volatile and thermally stable compounds.
Sensitivity Generally good, with UV and other detectors.Excellent sensitivity, especially with an FID for organic compounds.
Resolution High-resolution separations can be achieved by optimizing mobile phase and column chemistry.Typically offers very high resolution, especially with long capillary columns.
Sample Preparation Often simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds, but is straightforward for this analyte.
Analysis Time Can be longer due to column equilibration times.Generally faster run times.
Instrumentation Cost Can be higher than GC systems.Generally lower instrumentation cost.

Both HPLC and GC are suitable and powerful techniques for validating the purity of synthesized this compound.

  • HPLC offers the advantage of operating at ambient temperatures, which is beneficial if thermally labile impurities are suspected. It is a robust and widely accessible technique in pharmaceutical and research laboratories.

  • GC , particularly with an FID, provides excellent sensitivity and high resolution for this volatile analyte and is the method commonly reported by commercial suppliers.[1]

The choice between HPLC and GC will depend on the specific requirements of the analysis, available instrumentation, and the anticipated nature of any impurities. For routine quality control of this particular compound, GC is often preferred for its speed and sensitivity. However, HPLC remains a valuable and complementary technique, especially for method validation and the analysis of unknown samples.

References

A Tale of Two Solvents: Why 3-Methoxy-3-methylbutyl Acetate is Unsuitable for Grignard Reactions Compared to THF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is paramount to the success of a Grignard reaction. While tetrahydrofuran (B95107) (THF) is a well-established and effective medium, the exploration of alternative solvents is a continuous effort in the pursuit of improved safety, sustainability, and process efficiency. This guide provides a comparative analysis of 3-methoxy-3-methylbutyl acetate (B1210297) and THF, demonstrating through fundamental chemical principles and available data why the former is not a viable solvent for Grignard reactions and highlighting the key attributes that make THF a superior choice.

Executive Summary

Grignard reagents are potent nucleophiles and strong bases, necessitating the use of aprotic and non-reactive solvents. Tetrahydrofuran (THF), an ether, is a standard solvent for these reactions due to its ability to solvate and stabilize the Grignard reagent without reacting with it. In stark contrast, 3-methoxy-3-methylbutyl acetate, as an ester, is fundamentally incompatible with Grignard reagents. The electrophilic carbonyl group of the acetate moiety would be readily attacked by the Grignard reagent, leading to the consumption of the reagent and the formation of unwanted byproducts. This guide will delve into the properties of both solvents and provide a clear rationale for THF's suitability and this compound's incompatibility.

Comparative Analysis of Solvent Properties

A solvent for a Grignard reaction must be aprotic and inert to the highly reactive Grignard reagent. The following table summarizes the key physical and chemical properties of this compound and THF.

PropertyThis compoundTetrahydrofuran (THF)
Molecular Formula C₈H₁₆O₃[1]C₄H₈O
Molecular Weight 160.21 g/mol [1]72.11 g/mol
Boiling Point 187.3 °C[2]66 °C
Density 0.96 g/cm³0.889 g/cm³
Flash Point 74 °C-14 °C
Functional Group Ester and EtherEther
Reactivity with Grignard Reagents Reactive: The ester carbonyl is attacked by the Grignard reagent.Inert: The ether linkage is stable in the presence of Grignard reagents.
Peroxide Formation Not reported to be a significant hazard.Prone to forming explosive peroxides upon storage and exposure to air.
Water Solubility LowMiscible

The Critical Role of Solvent-Reagent Compatibility

The fundamental reason for the unsuitability of this compound as a Grignard solvent lies in its chemical reactivity. Grignard reagents (R-MgX) are powerful nucleophiles that readily react with electrophilic centers, most notably carbonyl groups. Esters, such as this compound, possess a highly electrophilic carbonyl carbon.

The reaction between a Grignard reagent and an ester proceeds via a nucleophilic acyl substitution, followed by a second addition to the resulting ketone intermediate, ultimately yielding a tertiary alcohol.[3][4][5][6] Therefore, if this compound were used as a solvent, it would be consumed by the Grignard reagent, leading to a complex mixture of products and preventing the desired reaction with the intended substrate from occurring efficiently, if at all.

In contrast, THF is an ether. The C-O-C ether linkage is chemically inert to the nucleophilic attack of a Grignard reagent. The lone pairs of electrons on the oxygen atom in THF effectively coordinate with the magnesium center of the Grignard reagent, stabilizing the organometallic species in solution without undergoing a chemical reaction. This stabilization is crucial for both the formation and the reactivity of the Grignard reagent.

Experimental Workflows: A Tale of Two Outcomes

To illustrate the divergent paths these two solvents would take in a hypothetical Grignard reaction, the following workflows are presented.

cluster_0 Grignard Reaction in THF A Reactants: Alkyl/Aryl Halide + Mg C Grignard Reagent Formation (R-MgX) A->C B THF (Solvent) B->C E Nucleophilic Addition C->E D Addition of Substrate (e.g., Aldehyde, Ketone) D->E F Work-up E->F G Desired Alcohol Product F->G

Caption: Ideal workflow for a Grignard reaction in an inert solvent like THF.

cluster_1 Hypothetical Grignard Reaction in this compound H Reactants: Alkyl/Aryl Halide + Mg J Grignard Reagent Formation (R-MgX) H->J I This compound (Solvent) K Reaction with Solvent I->K J->K L Consumption of Grignard Reagent K->L M Formation of Tertiary Alcohol from Solvent K->M O Failure to React with Intended Substrate L->O N Complex Mixture of Byproducts M->N

Caption: Predicted outcome of attempting a Grignard reaction in an ester solvent.

Experimental Protocols: Standard Procedure for Grignard Reaction in THF

While no experimental data for Grignard reactions in this compound is available due to its incompatibility, a standard protocol for a Grignard reaction in THF is provided below for reference. This protocol outlines the synthesis of a secondary alcohol from an aldehyde.

Objective: To synthesize 1-phenyl-1-propanol (B1198777) from benzaldehyde (B42025) and ethylmagnesium bromide in THF.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Anhydrous work-up solutions (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Prepare a solution of ethyl bromide in anhydrous THF in the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction is typically initiated with gentle warming or the addition of a small crystal of iodine.

    • Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with the Aldehyde:

    • Cool the freshly prepared Grignard reagent solution in an ice bath.

    • Prepare a solution of benzaldehyde in anhydrous THF.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or distillation, to yield pure 1-phenyl-1-propanol.

Safety and Environmental Considerations

ConsiderationThis compoundTetrahydrofuran (THF)
Flammability Combustible liquid with a relatively high flash point (74 °C).[2]Highly flammable with a very low flash point (-14 °C).
Peroxide Formation Not a significant hazard.Forms explosive peroxides upon storage and exposure to air, requiring stabilizers and careful handling.
Toxicity Generally considered to have low toxicity.[7]Can cause irritation to the eyes, skin, and respiratory tract. Narcotic effects at high concentrations.
Environmental Impact Readily biodegradable.[8] Not classified as a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance.[7]Water-miscible, which can complicate waste treatment.

While this compound presents a more favorable safety and environmental profile in terms of flammability and peroxide formation, its chemical reactivity with Grignard reagents renders these advantages moot for this specific application.

Conclusion: The Imperative of Chemical Compatibility

The selection of a solvent for a Grignard reaction is dictated by the fundamental principles of chemical reactivity. While the search for greener and safer solvents is a critical endeavor in modern chemistry, the primary requirement remains the solvent's inertness to the highly reactive Grignard reagent.

This guide has unequivocally demonstrated that this compound is an unsuitable solvent for Grignard reactions due to the presence of a reactive ester functional group. Tetrahydrofuran, despite its own safety challenges related to flammability and peroxide formation, remains a standard and effective solvent because of its chemical compatibility. For researchers and professionals in drug development, a thorough understanding of the interplay between a reagent and its solvent environment is essential for the successful design and execution of synthetic routes. The case of this compound versus THF serves as a clear and instructive example of this critical principle.

References

A Comparative Analysis of 3-Methoxy-3-methylbutyl Acetate and Other Ether Acetates for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, and process safety. This guide provides a comprehensive comparative analysis of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMB-AC) and three other commonly used ether acetates: Propylene Glycol Methyl Ether Acetate (PGMEA), Dipropylene Glycol Methyl Ether Acetate (DPGMEA), and Ethylene Glycol Butyl Ether Acetate (EGBEA). This comparison is based on their physicochemical properties, performance characteristics, and toxicological profiles, supported by standardized experimental methodologies.

This document is intended to serve as a practical resource, offering objective data to facilitate informed solvent selection for a variety of applications, from chemical synthesis to formulations in the pharmaceutical and coatings industries.

Physicochemical Properties: A Side-by-Side Comparison

The fundamental characteristics of a solvent are dictated by its physicochemical properties. These properties influence its behavior in various applications, including its solvency, evaporation rate, and compatibility with other substances. The following table summarizes the key physicochemical properties of MMB-AC, PGMEA, DPGMEA, and EGBEA.

Property3-Methoxy-3-methylbutyl Acetate (MMB-AC)Propylene Glycol Methyl Ether Acetate (PGMEA)Dipropylene Glycol Methyl Ether Acetate (DPGMEA)Ethylene Glycol Butyl Ether Acetate (EGBEA)
CAS Number 103429-90-9[1][2][3][4]108-65-6[5]88917-22-0112-07-2[6]
Molecular Formula C₈H₁₆O₃[1][2]C₆H₁₂O₃[5]C₉H₁₈O₄C₈H₁₆O₃
Molecular Weight ( g/mol ) 160.21[1][2]132.16[5]190.24160.21
Boiling Point (°C) 187.3[1][3]146[5]209192
Flash Point (°C) 76[1]42[5]8668
Density (g/cm³ at 20°C) 0.957[1]0.967[5]0.979~0.95
Viscosity (mPa·s at 25°C) 2.4[7]1.11.7Data not available
Surface Tension (dynes/cm at 25°C) Data not available26.927.3Data not available
Evaporation Rate (n-BuAc = 1.0) 0.1[7]0.33[8]0.015Data not available
Water Solubility (g/L at 20°C) 58.3[7]19816015

Performance Characteristics

The performance of a solvent in a specific application is determined by a combination of its physical and chemical properties. Key performance indicators for ether acetates include solvency power, evaporation rate, and their role in film formation in coatings.

Solvency Power

A crucial characteristic of any solvent is its ability to dissolve other substances. This can be quantified using various methods, including the Kauri-Butanol value and Hansen Solubility Parameters.

Kauri-Butanol (Kb) Value: The Kb value is a standardized measure of a hydrocarbon solvent's power. A higher Kb value indicates a stronger solvent. While specific, directly comparable Kb values for all four ether acetates were not available in the reviewed literature, the general principle of this test is a valuable tool for solvent characterization.

Hansen Solubility Parameters (HSP): HSP provides a more nuanced understanding of solvency by breaking it down into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces. Solvents with similar HSP values to a solute are more likely to dissolve it.

Hansen Solubility ParameterThis compound (MMB-AC)[9]Propylene Glycol Methyl Ether Acetate (PGMEA)[10]Dipropylene Glycol Methyl Ether Acetate (DPGMEA)Ethylene Glycol Butyl Ether Acetate (EGBEA)
δD (Dispersion) 15.316.1Data not availableData not available
δP (Polar) 3.86.1Data not availableData not available
δH (Hydrogen Bonding) 7.76.6Data not availableData not available

From the available data, PGMEA exhibits a higher polar component compared to MMB-AC, suggesting it may be a better solvent for more polar materials. The HSP for MMB-AC indicates a balanced solvency profile.

Evaporation Rate

The rate at which a solvent evaporates is critical in applications such as coatings, where it affects drying time, film formation, and surface finish.[11] A slower evaporation rate can improve flow and leveling, while a faster rate is desirable for quick-drying applications.[12][13] As indicated in the physicochemical properties table, DPGMEA is the slowest evaporating solvent, followed by MMB-AC, PGMEA, and then likely EGBEA, based on its boiling point.

Toxicological and Environmental Profile

The safety and environmental impact of solvents are of paramount importance in modern research and development.

ProfileThis compound (MMB-AC)Propylene Glycol Methyl Ether Acetate (PGMEA)Dipropylene Glycol Methyl Ether Acetate (DPGMEA)Ethylene Glycol Butyl Ether Acetate (EGBEA)
General Toxicity Considered to have low toxicity. Dermal LD50 (rat) > 2000 mg/kg bw.[3]Low acute toxicity.[14] May cause eye, skin, and respiratory tract irritation.[14]Low systemic toxicity, rapidly hydrolyzes to DPGME in vivo.Rapidly hydrolyzes to 2-butoxyethanol (B58217) (EGBE) in vivo. The toxicity is considered substantially similar to EGBE.[15]
Carcinogenicity/Mutagenicity Not classified as a carcinogen or mutagen.Not classified as a carcinogen or mutagen.[16]Not expected to be carcinogenic or mutagenic based on data from related compounds.Data on EGBE suggests no carcinogenic or mutagenic potential.
Reproductive Toxicity Not classified as a reproductive toxicant.Does not impair fertility or damage the developing fetus.[16]No evidence of reproductive toxicity from studies on related compounds.EGBE is embryo- and/or foetotoxic at doses toxic to the mothers but is not teratogenic.[15]
Environmental Fate Readily biodegradable.Biodegradable and not expected to bio-accumulate.[14][16]Readily biodegradable under aerobic conditions.[17]Readily biodegradable.

Experimental Protocols

To ensure accurate and reproducible comparisons of solvent performance, standardized experimental protocols are essential. The following are detailed methodologies for key performance experiments.

Determination of Evaporation Rate (Based on ASTM D3539)

This test method determines the rate of evaporation of volatile liquids using a thin-film evaporometer.

  • Apparatus: Thin-film evaporometer, analytical balance, syringe, filter paper, and a controlled environment chamber.

  • Procedure:

    • A standard volume of the solvent is dispensed from a syringe onto a filter paper of known area.

    • The filter paper is suspended from a balance within the evaporometer cabinet.

    • Dried air at a controlled temperature (typically 25°C) is passed through the cabinet at a constant rate.

    • The weight loss of the solvent is recorded over time, either manually or automatically.

  • Data Analysis: The time taken for a certain percentage of the solvent to evaporate is determined. The evaporation rate is often expressed relative to a standard solvent, such as n-butyl acetate (n-BuAc = 1.0).

Determination of Kinematic Viscosity (Based on ASTM D445)

This method measures the kinematic viscosity of transparent and opaque liquids.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, and a timing device.

  • Procedure:

    • The viscometer is charged with the sample liquid.

    • The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.

    • The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.

  • Data Analysis: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Determination of Solvency Power (Kauri-Butanol Value, based on ASTM D1133)

This test method provides a relative measure of the solvency power of hydrocarbon solvents.

  • Apparatus: Burette, flask, standardized kauri-butanol solution.

  • Procedure:

    • A standard solution of kauri resin in n-butanol is prepared.

    • The solvent being tested is titrated from a burette into a measured volume of the kauri-butanol solution.

    • The titration is continued until the solution becomes cloudy or turbid to a defined point.

  • Data Analysis: The volume of the solvent required to reach the cloud point is the Kauri-Butanol (Kb) value. A higher Kb value indicates greater solvency power.

Visualization of Experimental Workflow and Logical Relationships

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_tests Performance Tests cluster_data Data Analysis & Comparison Sample Ether Acetate Sample Evaporation Evaporation Rate Test (ASTM D3539) Sample->Evaporation Viscosity Viscosity Test (ASTM D445) Sample->Viscosity Solvency Solvency Test (ASTM D1133) Sample->Solvency Standard Standard Solvent (e.g., n-BuAc) Standard->Evaporation Evap_Data Relative Evaporation Rate Evaporation->Evap_Data Visc_Data Kinematic Viscosity (cSt) Viscosity->Visc_Data Solv_Data Kauri-Butanol Value Solvency->Solv_Data Compare Comparative Analysis Evap_Data->Compare Visc_Data->Compare Solv_Data->Compare

Experimental workflow for solvent characterization.

Solvent_Comparison cluster_solvents Ether Acetates cluster_properties Key Comparative Properties MMBAC MMB-AC EvapRate Evaporation Rate MMBAC->EvapRate Slow Solvency Solvency Power MMBAC->Solvency Balanced Toxicity Toxicity Profile MMBAC->Toxicity Low FlashPoint Flash Point MMBAC->FlashPoint High PGMEA PGMEA PGMEA->EvapRate Medium PGMEA->Solvency High (Polar) PGMEA->Toxicity Low PGMEA->FlashPoint Low DPGMEA DPGMEA DPGMEA->EvapRate Very Slow DPGMEA->Solvency Good DPGMEA->Toxicity Low DPGMEA->FlashPoint High EGBEA EGBEA EGBEA->EvapRate Fast (inferred) EGBEA->Solvency Good EGBEA->Toxicity Moderate (EGBE based) EGBEA->FlashPoint Medium

Logical comparison of key ether acetate features.

Conclusion

The selection of an appropriate ether acetate solvent requires a careful consideration of the specific requirements of the intended application.

  • This compound (MMB-AC) emerges as a promising alternative with a favorable balance of properties, including a high flash point for improved safety, a slow evaporation rate beneficial for coatings applications, and a low toxicity profile. Its balanced solvency makes it suitable for a range of resins.

  • Propylene Glycol Methyl Ether Acetate (PGMEA) is a widely used solvent with a faster evaporation rate than MMB-AC and DPGMEA, making it suitable for applications requiring quicker drying times.[8][18] Its higher polarity suggests strong solvency for polar substances.

  • Dipropylene Glycol Methyl Ether Acetate (DPGMEA) is characterized by its very slow evaporation rate and high boiling point, making it an excellent choice for applications where long open times and superior film leveling are critical. It also possesses a high flash point and low toxicity.

  • Ethylene Glycol Butyl Ether Acetate (EGBEA) , while an effective solvent, warrants more careful consideration due to its lower flash point compared to MMB-AC and DPGMEA, and a toxicity profile linked to its hydrolysis product, 2-butoxyethanol.

For researchers, scientists, and drug development professionals, MMB-AC and DPGMEA represent safer, less volatile options for many applications compared to PGMEA and EGBEA. The choice between MMB-AC and DPGMEA will often depend on the desired evaporation rate. This guide provides the foundational data and experimental context to aid in making an informed and optimal solvent selection.

References

A Comparative Analysis of the Biological Activity of 3-Methoxy-3-methylbutyl Acetate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 3-Methoxy-3-methylbutyl Acetate (B1210297) and its key structural analogs. Due to a scarcity of publicly available data on the specific biological activities of 3-Methoxy-3-methylbutyl Acetate, this comparison relies heavily on data from its close structural analog, isoamyl acetate, along with other related ester compounds. This document aims to consolidate the existing knowledge, highlight data gaps, and provide a framework for future research into the biological effects of these compounds.

Introduction

This compound is a solvent and chemical intermediate used in various industries, including cosmetics and pharmaceuticals.[1][2] Its structural similarity to other commercially significant esters, such as isoamyl acetate, necessitates a thorough understanding of its biological profile. This guide will compare the known biological activities, with a focus on antimicrobial effects and general toxicity, of this compound and its analogs.

Chemical Structures

Compound NameStructure
This compound CH₃COOCH₂CH₂C(CH₃)₂OCH₃
Isoamyl Acetate (3-Methylbutyl Acetate) CH₃COOCH₂CH₂CH(CH₃)₂
tert-Butyl Acetate CH₃COOC(CH₃)₃
3-Methylbutyl Propionate CH₃CH₂COOCH₂CH₂CH(CH₃)₂

Comparative Biological Activity

The biological activities of this compound and its structural analogs are summarized below. The data is compiled from various sources, and a direct comparison is limited by the lack of studies conducting head-to-head assessments.

CompoundAntimicrobial ActivityCytotoxicity/ToxicityOther Biological Effects
This compound No specific data available.Harmful in contact with skin (dermal LD50 > 2000 mg/kg in rats). The initial threshold screening level is 0.1 μg/m³ (annual average).[3]Used as a solvent and intermediate in cosmetics and pharmaceuticals.[1][2]
Isoamyl Acetate Exhibits antimicrobial activity against various bacteria and yeasts.[4] It is suggested that it hydrolyzes to acetic acid and isoamyl alcohol, which then damage cell membranes and impair respiration.[4]Low acute toxicity. Oral LD50 in rats is 16.6 g/kg.[5] Can cause irritation to the eyes and nose and act as a central nervous system depressant at high concentrations.[5]Acts as an alarm pheromone for honeybees.[6] Widely used as a flavoring and fragrance agent.[6]
tert-Butyl Acetate No specific data available.May cause respiratory irritation.[7] Animal studies indicate potential for transient behavioral changes and effects on the liver, adrenal, and kidney at high exposures.[8] Not found to be a sensitizer (B1316253) or genotoxic agent.[8]The primary metabolite, t-butanol, is considered an animal carcinogen.[8]
3-Methylbutyl Propionate No specific data available.Limited toxicological data available.Used as a flavoring and fragrance agent.[9]

Experimental Protocols

Detailed methodologies for assessing the biological activity of volatile ester compounds are crucial for reproducible and comparable results. Below are representative protocols for cytotoxicity and antimicrobial activity testing.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[10]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[10]

Antimicrobial Activity Testing: Vapor Phase Inhibition Assay

For volatile compounds like esters, assessing their antimicrobial activity in the vapor phase is relevant.

Principle: This method evaluates the ability of the volatile form of a compound to inhibit microbial growth on an agar (B569324) plate.

Procedure:

  • Microbial Inoculation: Spread a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) onto the surface of an agar plate.

  • Vapor Exposure: Place a sterile filter paper disc impregnated with a known concentration of the test compound onto the inside of the petri dish lid.

  • Incubation: Seal the petri dish with parafilm to create a closed environment and incubate at the optimal temperature for the microorganism for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the area of vapor exposure where microbial growth is inhibited.

  • Data Analysis: Compare the zones of inhibition for different compounds and concentrations to determine their relative antimicrobial efficacy.

Visualizations

Hypothetical Experimental Workflow for Cytotoxicity Screening

G Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HaCaT keratinocytes) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization readout Absorbance Reading formazan_solubilization->readout viability_calc Cell Viability Calculation readout->viability_calc ic50 IC50 Determination viability_calc->ic50

Caption: A generalized workflow for assessing the cytotoxicity of test compounds using the MTT assay.

Postulated Signaling Pathway for Isoamyl Acetate's Antimicrobial Action

G Postulated Antimicrobial Mechanism of Isoamyl Acetate cluster_compound Compound Action cluster_products Hydrolysis Products cluster_cellular Cellular Effects IA Isoamyl Acetate hydrolysis Hydrolysis IA->hydrolysis IAA Isoamyl Alcohol hydrolysis->IAA AA Acetic Acid hydrolysis->AA membrane_damage Cell Membrane Damage IAA->membrane_damage disrupts lipid bilayer AA->membrane_damage acidifies cytoplasm respiration_inhibition Impaired Respiration membrane_damage->respiration_inhibition cell_death Bacterial Cell Death respiration_inhibition->cell_death

Caption: A simplified diagram illustrating the proposed mechanism of antimicrobial action for isoamyl acetate.

Conclusion

While this compound is utilized in industries that require safety assessments, there is a notable lack of specific data on its biological activities compared to its structural analog, isoamyl acetate. The available information suggests that this compound has low acute toxicity. In contrast, isoamyl acetate has been shown to possess antimicrobial properties, a characteristic that warrants investigation for this compound. Future research should focus on direct comparative studies of these analogs to elucidate the structure-activity relationships and provide a more comprehensive understanding of their biological effects. Such studies would be invaluable for risk assessment and the potential development of new applications for these compounds.

References

3-Methoxy-3-methylbutyl Acetate: A Performance Analysis Against Traditional Solvents in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, solvent selection is a critical parameter that can significantly influence reaction outcomes, process efficiency, and overall safety and environmental impact. This guide provides a comparative overview of 3-Methoxy-3-methylbutyl Acetate (MMBA) and traditional solvents, focusing on their physical and chemical properties relevant to chemical synthesis.

While this compound (MMBA) is establishing a profile as a versatile, low-toxicity solvent in various industries, including cosmetics and cleaning agents, its direct, quantitative performance data in specific, well-known organic reactions like Suzuki-Miyaura cross-coupling or Grignard reactions is not extensively documented in publicly available literature.[1][2] This guide, therefore, focuses on a comparison of the fundamental physicochemical properties of MMBA against common traditional solvents. These properties are key indicators of a solvent's potential behavior and suitability across a range of chemical transformations.

Comparative Analysis of Physicochemical Properties

The selection of an appropriate solvent is pivotal for optimizing reaction kinetics, solubility of reagents, and stability of intermediates. The following table summarizes the key properties of MMBA in comparison to frequently used traditional solvents such as Tetrahydrofuran (THF), Toluene, and N,N-Dimethylformamide (DMF).

PropertyThis compound (MMBA)Tetrahydrofuran (THF)TolueneN,N-Dimethylformamide (DMF)
CAS Number 103429-90-9109-99-9108-88-368-12-2
Molecular Formula C8H16O3C4H8OC7H8C3H7NO
Molecular Weight 160.21 g/mol 72.11 g/mol 92.14 g/mol 73.09 g/mol
Boiling Point 187 - 191 °C66 °C111 °C153 °C
Flash Point 62.1 - 76 °C-14 °C4 °C58 °C
Density 0.939 - 0.96 g/cm³0.889 g/cm³0.867 g/cm³0.944 g/cm³
Polarity ModerateModerateNonpolarPolar Aprotic
Water Solubility LimitedMiscibleInsolubleMiscible
Toxicity Profile Low toxicityAnesthetic, potential peroxide formationToxic, Volatile Organic Compound (VOC)Reproductive toxicant, VOC

Experimental Protocols and Methodologies

Researchers interested in evaluating MMBA for specific synthetic applications would need to conduct their own comparative studies. A general approach for such an evaluation is outlined in the workflow diagram below.

Visualizing a General Solvent Selection Workflow

The process of selecting a suitable solvent for a chemical reaction is a multi-faceted decision. The following diagram illustrates a logical workflow that researchers can follow, incorporating key considerations from performance requirements to safety and environmental impact.

Solvent_Selection_Workflow General Workflow for Solvent Selection in Chemical Synthesis A Define Reaction Requirements (e.g., Temperature, Reagent Solubility) B Initial Solvent Screening (Based on Physicochemical Properties) A->B C Select Candidate Solvents (e.g., MMBA, THF, Toluene, DMF) B->C D Perform Small-Scale Test Reactions C->D E Analyze Reaction Performance (Yield, Purity, Reaction Time) D->E G Downselect to Optimal Solvent E->G Performance Data F Evaluate Safety and Environmental Profile (Toxicity, Boiling Point, Flash Point) F->G Safety & Green Metrics H Scale-Up and Process Optimization G->H

Caption: Logical workflow for selecting an optimal solvent for a chemical reaction.

Discussion and Conclusion

Based on its physicochemical properties, this compound (MMBA) presents an interesting profile as a potential alternative to some traditional solvents in specific synthetic applications. Its high boiling point makes it suitable for reactions requiring elevated temperatures, where volatile solvents like THF would necessitate reflux conditions at lower temperatures. The higher flash point of MMBA compared to THF and Toluene also suggests a better safety profile in terms of flammability.

The moderate polarity of MMBA indicates it could be a suitable medium for a range of organic reactions. However, its limited water solubility contrasts with the miscibility of THF and DMF, which could be a factor in reactions involving aqueous workups or biphasic conditions.

A significant advantage of MMBA, as highlighted in various sources, is its favorable toxicity profile.[3][4] This positions it as a potentially "greener" alternative to solvents like Toluene and DMF, which are known for their higher toxicity and environmental concerns.

References

Confirming the Structure of 3-Methoxy-3-methylbutyl Acetate Derivatives using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of the NMR data for 3-Methoxy-3-methylbutyl Acetate (B1210297) and its derivatives, supported by experimental protocols and data visualization to aid in the confirmation of their chemical structures.

Introduction

3-Methoxy-3-methylbutyl acetate is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. The precise confirmation of its structure and that of its derivatives is crucial for ensuring the quality, efficacy, and safety of the final products. ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual protons and carbon atoms within a molecule, allowing for unambiguous structural assignment. This guide presents a comparison of the NMR spectral data of this compound with a closely related analog, 3-methoxybutyl acetate, to highlight the key differences and aid in structural verification.

Comparative NMR Data Analysis

The structural differences between this compound and its derivatives are clearly reflected in their respective ¹H and ¹³C NMR spectra. The following tables summarize the chemical shifts (δ) in parts per million (ppm) for the parent compound and a comparative analog.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Assignment This compound (Predicted) 3-Methoxybutyl Acetate [1]
CH₃-C=O~2.05 (s, 3H)2.044 (s, 3H)
-O-CH₂-~4.15 (t, 2H, J ≈ 7 Hz)4.154 (t, 2H)
-CH₂-C(O)CH₃~1.80 (t, 2H, J ≈ 7 Hz)1.78 (m, 2H)
-O-CH₃~3.20 (s, 3H)3.315 (s, 3H)
C(CH₃)₂~1.20 (s, 6H)-
-CH(OCH₃)--3.41 (m, 1H)
-CH-CH₃-1.164 (d, 3H)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Assignment This compound (Predicted) 3-Methoxybutyl Acetate (Predicted)
C=O~171.0~171.0
-O-CH₂-~60.5~63.0
-CH₂-C(O)CH₃~38.0~35.0
C(CH₃)₂~75.0-
-O-CH₃~49.0~56.0
C(CH₃)₂~24.0-
CH₃-C=O~21.0~21.0
-CH(OCH₃)--~74.0
-CH-CH₃-~20.0

Note: Predicted chemical shifts for this compound and 3-methoxybutyl acetate are based on established NMR principles and comparison with similar structures.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing samples for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

NMR spectra can be acquired on a standard NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument, using the following general parameters:

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Visualization of the Structure Confirmation Workflow

The logical workflow for confirming the structure of a synthesized compound like this compound using NMR is illustrated in the following diagram.

Workflow for NMR-based structure confirmation.

Conclusion

The structural confirmation of this compound and its derivatives is readily achievable through the application of ¹H and ¹³C NMR spectroscopy. By carefully analyzing the chemical shifts, signal multiplicities, and integration values, researchers can confidently verify the intended molecular structure. The comparative data and standardized protocols presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of these important chemical compounds.

References

Quantitative Analysis of 3-Methoxy-3-methylbutyl Acetate: A Comparison of GC-FID and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and chemical research, the precise quantification of compounds is paramount. 3-Methoxy-3-methylbutyl Acetate, a key solvent and intermediate, requires robust analytical methods for its determination in various matrices. This guide provides a comprehensive comparison of two common analytical techniques for the quantitative analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document will delve into the experimental protocols for each method, present comparative quantitative data, and offer a head-to-head evaluation of their performance characteristics to aid researchers in selecting the most suitable technique for their specific analytical needs.

At a Glance: GC-FID vs. LC-MS for this compound Analysis

FeatureGC-FIDLC-MS
Principle Separation of volatile compounds in a gaseous mobile phase with detection by flame ionization.Separation of compounds in a liquid mobile phase with detection by mass spectrometry.
Selectivity Moderate; based on retention time.High; based on retention time and mass-to-charge ratio.
Sensitivity GoodExcellent
Throughput HighModerate to High
Cost Lower initial and operational cost.Higher initial and operational cost.
Primary Application Ideal for routine quantification of known volatile analytes.Suitable for complex matrices and when confirmation of analyte identity is required.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance parameters for the analysis of this compound using GC-FID and LC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-FIDLC-MS
Limit of Quantitation (LOQ) 2 - 31 mg/L[1]0.5 - 2 µg/kg[2]
Linearity Range 5 - 2000 mg/L[1]0.5 - 200 µg/kg[2]
Correlation Coefficient (r²) ≥ 0.99[1]≥ 0.99[2]
Precision (RSD%) < 7.0%[1]< 15%
Accuracy (% Recovery) ±10%[1]±15%

Experimental Methodologies

Detailed experimental protocols for the quantitative analysis of this compound by GC-FID and LC-MS are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile organic compounds like this compound. Its operational simplicity and low cost make it an attractive option for routine analysis.

Sample Preparation:

A stock solution of this compound is prepared in a suitable low-boiling solvent such as methanol (B129727) or ethyl acetate.[3] Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range. An internal standard (e.g., n-propanol) is added to all standards and samples to correct for injection volume variability.[1]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent CP-Wax 52 CB, 30 m x 0.25 mm ID, 0.25 µm film thickness or similar polar capillary column.[4]

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 220°C at a rate of 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector Temperature: 280°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

  • Injection Volume: 1 µL.

Data Analysis:

The concentration of this compound in unknown samples is determined by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration for the prepared standards.

GC-FID Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep1 Prepare Stock Solution prep2 Create Calibration Standards prep1->prep2 prep3 Add Internal Standard prep2->prep3 analysis1 Inject Sample (1 µL) prep3->analysis1 prep4 Prepare Unknown Samples prep4->prep3 analysis2 Separation on GC Column analysis1->analysis2 analysis3 Detection by FID analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Generate Calibration Curve data1->data2 data3 Quantify Unknowns data2->data3

GC-FID Experimental Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher selectivity and sensitivity compared to GC-FID, making it particularly useful for analyzing this compound in complex matrices or at trace levels.

Sample Preparation:

Similar to the GC-FID method, a stock solution of this compound is prepared in a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.[5] Calibration standards are prepared by diluting the stock solution. If the sample matrix is complex (e.g., biological fluids), a sample clean-up step like protein precipitation or solid-phase extraction may be necessary.[6][7] An isotopically labeled internal standard is preferred for LC-MS to compensate for matrix effects.

Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera UHPLC system or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 5500 system or equivalent.

  • Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% B to 95% B over 5 minutes, held at 95% B for 2 minutes, and then re-equilibrated at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion and a characteristic product ion for this compound would need to be determined through initial infusion experiments.

Data Analysis:

Quantification is achieved by creating a calibration curve based on the peak area ratios of the analyte to the internal standard versus concentration. The high selectivity of MRM allows for accurate quantification even in the presence of co-eluting matrix components.

LC-MS Experimental Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS Analysis cluster_data_lc Data Processing prep1_lc Prepare Stock Solution prep2_lc Create Calibration Standards prep1_lc->prep2_lc prep3_lc Add Internal Standard prep2_lc->prep3_lc analysis1_lc Inject Sample (5 µL) prep3_lc->analysis1_lc prep4_lc Sample Clean-up (if needed) prep4_lc->prep3_lc prep5_lc Prepare Unknown Samples prep5_lc->prep4_lc analysis2_lc Separation on LC Column analysis1_lc->analysis2_lc analysis3_lc Ionization (ESI+) analysis2_lc->analysis3_lc analysis4_lc Detection by MS (MRM) analysis3_lc->analysis4_lc data1_lc Integrate Peak Areas analysis4_lc->data1_lc data2_lc Generate Calibration Curve data1_lc->data2_lc data3_lc Quantify Unknowns data2_lc->data3_lc

LC-MS Experimental Workflow

Conclusion: Choosing the Right Technique

The choice between GC-FID and LC-MS for the quantitative analysis of this compound depends on the specific requirements of the study.

GC-FID is a reliable, cost-effective, and high-throughput method that is well-suited for routine quality control and quantification in simple matrices where the identity of the analyte is known.

LC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification, analysis in complex biological or environmental matrices, and applications where definitive confirmation of the analyte's identity is crucial. The higher initial investment and operational costs are justified by its enhanced performance in demanding analytical scenarios.

For researchers and drug development professionals, a thorough evaluation of the analytical needs, sample complexity, and required sensitivity will guide the selection of the most appropriate technique for the robust and accurate quantification of this compound.

References

A Comparative Analysis of Reaction Kinetics: 3-Methoxy-3-methylbutyl Acetate as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at 3-Methoxy-3-methylbutyl Acetate's Potential in Influencing Reaction Kinetics.

In the pursuit of optimizing chemical transformations, the choice of solvent is a critical parameter that can profoundly influence reaction rates and pathways. 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) is a versatile solvent with a favorable safety and environmental profile.[1] This guide provides a comparative study of the anticipated reaction kinetics in MMBA against other common solvents, based on its physicochemical properties and established principles of chemical kinetics. Due to a lack of specific experimental kinetic data for reactions in MMBA in publicly available literature, this comparison is based on theoretical considerations and data from analogous systems.

Physicochemical Properties: A Comparative Overview

The kinetic behavior of a reaction is intrinsically linked to the physical and chemical properties of the solvent in which it is conducted. Properties such as polarity, viscosity, and the ability to form hydrogen bonds play a crucial role in stabilizing or destabilizing reactants, transition states, and products, thereby altering the activation energy of the reaction.

Below is a table comparing the known properties of this compound with other common laboratory solvents.

PropertyThis compound (MMBA)Ethyl AcetateAcetone (B3395972)Dimethyl Sulfoxide (DMSO)Ethanol
Molecular Weight ( g/mol ) 160.21[2]88.1158.0878.1346.07
Boiling Point (°C) 187.3[3]77.15618978.37
Density (g/cm³) ~0.960.9020.7841.1000.789
Polarity (Dielectric Constant) Not available6.0220.746.724.5
Solvent Type Polar aprotic (expected)Polar aproticPolar aproticPolar aproticPolar protic

Based on its structure, containing both an ester and an ether functional group, MMBA is expected to be a polar aprotic solvent. Its higher molecular weight and boiling point compared to other common acetate esters and acetone suggest stronger intermolecular forces, which could influence solute-solvent interactions and, consequently, reaction kinetics.

Expected Influence on Reaction Kinetics

The nature of the solvent can dramatically alter the rate of a chemical reaction. Here, we explore the anticipated effects of MMBA on two fundamental reaction types: nucleophilic substitution (S(_N)2) and esterification.

Nucleophilic Substitution (S(_N)2) Reactions

S(_N)2 reactions are bimolecular processes where the rate depends on the concentration of both the substrate and the nucleophile.[4] These reactions are highly sensitive to the solvent environment.

Key Considerations for S(_N)2 Reactions:

  • Polar Aprotic Solvents: Generally, polar aprotic solvents are preferred for S(_N)2 reactions.[5] They can dissolve the ionic nucleophiles while not solvating the nucleophile as strongly as protic solvents. This "naked" nucleophile is more reactive, leading to a faster reaction rate.[6]

  • MMBA as an S(_N)2 Solvent: As a presumed polar aprotic solvent, MMBA is expected to be a suitable medium for S(_N)2 reactions. Its polarity would aid in the dissolution of reactants, while the absence of acidic protons would prevent the deactivation of the nucleophile through hydrogen bonding.

Comparative Table of Expected S(_N)2 Reaction Rates:

SolventExpected Relative RateRationale
This compound (MMBA) Moderate to HighExpected to be a polar aprotic solvent, which favors S(_N)2 reactions. The larger size and potential for steric hindrance compared to smaller aprotic solvents might slightly moderate the rate.
Acetone HighA classic polar aprotic solvent that effectively promotes S(_N)2 reactions.[5]
DMSO Very HighA highly polar aprotic solvent that strongly accelerates S(_N)2 reactions due to its excellent ability to solvate cations, leaving the anionic nucleophile highly reactive.
Ethanol LowA polar protic solvent that solvates and stabilizes the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the S(_N)2 reaction rate.[6]
Esterification Reactions

Esterification is a reversible reaction, typically between a carboxylic acid and an alcohol, to form an ester and water. The solvent can influence both the reaction rate and the position of the equilibrium.

Key Considerations for Esterification Reactions:

  • Removal of Water: To drive the equilibrium towards the product side, the water formed during the reaction is often removed. The choice of solvent can facilitate this.

  • Solvent Polarity: The polarity of the solvent can affect the stability of the tetrahedral intermediate formed during the reaction.

Comparative Table of Expected Esterification Reaction Performance:

SolventExpected Kinetic PerformanceRationale
This compound (MMBA) FavorableAs a non-reactive, polar aprotic solvent, it should provide a good medium for the reaction without participating in it. Its higher boiling point could allow for higher reaction temperatures, increasing the reaction rate.
Toluene FavorableOften used in esterifications with a Dean-Stark apparatus to azeotropically remove water, thus driving the reaction to completion.
Excess Alcohol (as solvent) FavorableUsing one of the reactants in excess can shift the equilibrium towards the products according to Le Châtelier's principle.[7]
Dimethylformamide (DMF) ModerateA polar aprotic solvent that can facilitate the reaction, but its high boiling point can sometimes lead to side reactions.

Experimental Protocols for Kinetic Studies

To quantitatively assess the performance of MMBA as a reaction solvent, detailed kinetic studies are required. The following outlines a general experimental protocol for determining the reaction kinetics of a hypothetical esterification reaction.

Objective: To determine the rate constant and activation energy for the esterification of acetic acid with butanol in MMBA and compare it to the kinetics in toluene.

Materials:

  • Acetic acid

  • Butanol

  • This compound (MMBA)

  • Toluene

  • Sulfuric acid (catalyst)

  • Internal standard (e.g., decane)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Reaction Setup: A series of jacketed glass reactors equipped with magnetic stirrers, condensers, and temperature probes are used. Each reactor is charged with a precise amount of MMBA or toluene.

  • Temperature Control: The reactors are brought to the desired reaction temperature (e.g., 70°C, 80°C, 90°C) using a circulating water bath.

  • Reactant Addition: Known amounts of acetic acid, butanol, and the internal standard are added to the reactors. The reaction is initiated by the addition of a catalytic amount of sulfuric acid.

  • Sampling: Aliquots are withdrawn from the reaction mixture at regular time intervals.

  • Quenching: The reaction in the aliquot is quenched by cooling and dilution with a suitable solvent.

  • Analysis: The concentration of reactants and products in each sample is determined by GC-FID analysis.

  • Data Analysis: The concentration versus time data is used to determine the initial reaction rate. By performing the experiment at different initial concentrations, the order of the reaction with respect to each reactant can be determined, and the rate constant (k) can be calculated.

  • Activation Energy: By determining the rate constant at different temperatures, the activation energy (E_a) can be calculated using the Arrhenius equation.

Visualizing Experimental and Conceptual Frameworks

Diagrams created using Graphviz can effectively illustrate the workflows and relationships in a comparative kinetics study.

G cluster_0 Experimental Setup cluster_1 Kinetic Monitoring cluster_2 Data Analysis cluster_3 Comparative Assessment A Reaction in MMBA C Time-course Sampling A->C B Reaction in Toluene B->C D GC Analysis C->D E Concentration vs. Time Plots D->E F Determination of Rate Constants (k) E->F G Arrhenius Plot F->G I Comparison of k and Ea F->I H Calculation of Activation Energy (Ea) G->H H->I J Evaluation of Solvent Effect I->J

Workflow for a Comparative Kinetic Study

G cluster_0 Solvent Properties cluster_1 Influence on Reaction Species cluster_2 Kinetic Outcome Polarity Polarity Reactant Reactant Stabilization Polarity->Reactant TS Transition State Stabilization Polarity->TS Proticity Proticity Proticity->Reactant Proticity->TS Viscosity Viscosity Rate Reaction Rate Viscosity->Rate Reactant->Rate TS->Rate Product Product Stabilization Product->Rate Mechanism Reaction Mechanism Rate->Mechanism

References

A Comparative Environmental Impact Assessment of 3-Methoxy-3-methylbutyl Acetate and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in research and development, with significant implications for experimental success, safety, and environmental stewardship. This guide provides an objective comparison of the environmental impact of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) against three widely used solvents: acetone, isopropanol, and ethyl acetate. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in the informed selection of solvents with a lower environmental footprint.

Quantitative Environmental Impact Assessment

The following tables summarize key environmental, health, and safety parameters for 3-Methoxy-3-methylbutyl Acetate and the comparative solvents. This data is essential for a comprehensive risk assessment and for selecting solvents that align with green chemistry principles.

Table 1: Environmental Fate and Aquatic Toxicity
ParameterThis compound (MMBA)AcetoneIsopropanolEthyl AcetateTest Guideline
Biodegradability Readily biodegradableReadily biodegradable[1]Readily biodegradable[2]Readily biodegradable[3]OECD 301F
Aquatic Toxicity - Fish (Zebra Fish) LC50 (96h): 84.9 mg/LLC50 (96h): 5540 mg/LLC50 (96h): 9640 mg/LLC50 (96h): 230 mg/LOECD 203
Aquatic Toxicity - Invertebrates (Daphnia magna) EC50 (48h): >100 mg/LEC50 (48h): 8800 mg/LEC50 (48h): 13299 mg/LEC50 (48h): 164 mg/LOECD 202
Bioaccumulation Potential Low potential (log Kow = 1.6)Not expected to bioaccumulate[4]Not expected to bioaccumulateLow potentialOECD 107/117
Table 2: Physical and Chemical Properties Related to Environmental Impact
ParameterThis compound (MMBA)AcetoneIsopropanolEthyl Acetate
Vapor Pressure (at 20°C) 0.34 mbar184.5 Torr (approx. 246 mbar)[5]32.4 Torr (approx. 43 mbar)[4]73 mmHg (approx. 97 mbar)[6]
VOC Classification Volatile Organic CompoundVOC-exempt in the U.S.[7][8][9]Volatile Organic Compound[10]Volatile Organic Compound[11][12]
Flash Point 76 °C[1]-20 °C12 °C[4]-4 °C[13]

Experimental Protocols

The data presented in this guide are derived from standardized international testing guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that the results are reproducible and comparable across different substances and laboratories.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This method is used to determine the ready biodegradability of a chemical substance by an aerobic microbial inoculum.

  • Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, washed, and resuspended in a mineral medium.

  • Test Setup: A known concentration of the test substance (as the sole source of organic carbon) and the microbial inoculum are added to a series of flasks containing the mineral medium. Control flasks with inoculum but without the test substance, and reference flasks with a readily biodegradable substance (e.g., sodium benzoate), are also prepared.

  • Incubation: The flasks are incubated in the dark at a constant temperature (20-24°C) for 28 days. The consumption of oxygen is measured over time using a manometric respirometer.

  • Data Analysis: The amount of oxygen consumed by the microbial population in the degradation of the test substance is measured and expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% within a 10-day window during the 28-day test period.[8][9][14][15][16]

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

  • Test Organism: A standard fish species, such as the Zebra Fish (Danio rerio), is used.

  • Test Setup: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions. A control group is maintained in water without the test substance. At least five concentrations in a geometric series are typically used.

  • Exposure: The exposure period is 96 hours. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using statistical methods such as probit analysis.[17][13][18][19]

OECD 202: Daphnia sp. Acute Immobilisation Test

This guideline measures the concentration at which a substance immobilizes 50% of the tested Daphnia magna (a small freshwater crustacean) population (EC50) after 48 hours of exposure.

  • Test Organism: Young daphnids (less than 24 hours old) are used for the test.

  • Test Setup: The daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system. A control group is also included.

  • Exposure: The daphnids are exposed for 48 hours under controlled temperature and lighting conditions. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 at 48 hours, along with its confidence limits, is calculated.[6][7][20][21][22]

Visualizing Environmental Impact Assessment and Biodegradation

To better illustrate the processes involved in assessing the environmental impact of solvents, the following diagrams are provided.

Experimental_Workflow_for_Environmental_Impact_Assessment cluster_biodegradability Biodegradability Assessment (OECD 301F) cluster_aquatic_toxicity Aquatic Toxicity Assessment cluster_fish Fish (OECD 203) cluster_daphnia Daphnia (OECD 202) cluster_voc VOC Assessment cluster_result B1 Prepare Mineral Medium and Inoculum B2 Add Test Substance to Flasks B1->B2 B3 Incubate for 28 days B2->B3 B4 Measure O2 Consumption B3->B4 B5 Calculate % Biodegradation B4->B5 F1 Prepare Test Concentrations F2 Expose Fish for 96h F1->F2 F3 Record Mortality F2->F3 F4 Calculate LC50 F3->F4 D1 Prepare Test Concentrations D2 Expose Daphnia for 48h D1->D2 D3 Record Immobilization D2->D3 D4 Calculate EC50 D3->D4 V1 Measure Vapor Pressure V3 Classify VOC Status V1->V3 V2 Determine Photochemical Ozone Creation Potential (POCP) V2->V3 Start Solvent Selection cluster_biodegradability cluster_biodegradability cluster_aquatic_toxicity cluster_aquatic_toxicity cluster_voc cluster_voc End Environmental Impact Profile cluster_biodegradability->End cluster_aquatic_toxicity->End cluster_voc->End Solvent_Biodegradation_Pathway cluster_primary Primary Biodegradation cluster_intermediates Formation of Intermediates cluster_central Entry into Central Metabolism Parent_Solvent Parent Solvent (e.g., Ester, Alcohol, Ketone) Hydrolysis Hydrolysis (for Esters) Parent_Solvent->Hydrolysis Oxidation Oxidation (for Alcohols, Ketones) Parent_Solvent->Oxidation Alcohol Alcohol Hydrolysis->Alcohol Carboxylic_Acid Carboxylic Acid Hydrolysis->Carboxylic_Acid Oxidation->Carboxylic_Acid Simpler_Ketones Simpler Ketones/Aldehydes Oxidation->Simpler_Ketones Alcohol->Carboxylic_Acid TCA_Cycle Tricarboxylic Acid (TCA) Cycle Intermediates Carboxylic_Acid->TCA_Cycle Simpler_Ketones->TCA_Cycle Mineralization Mineralization Products (CO2 + H2O + Biomass) TCA_Cycle->Mineralization

References

Safety Operating Guide

Proper Disposal of 3-Methoxy-3-methylbutyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 3-Methoxy-3-methylbutyl Acetate, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a combustible liquid commonly used in laboratory settings. Adherence to these procedures is critical for maintaining a safe working environment and ensuring compliance with environmental regulations.

Key Safety and Handling Information

This compound is classified as a combustible liquid and can be harmful if it comes into contact with the skin.[1] It is crucial to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Keep the substance away from heat, sparks, open flames, and hot surfaces.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets.

PropertyValue
CAS Number 103429-90-9
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
Boiling Point 187.3 °C
Melting Point > -100 - < 25 °C
Flash Point Between 37.8 and 93.3 °C (100 and 200 °F)
Dermal LD50 (rat) > 2000 mg/kg bw[1]
Aquatic Toxicity (LC50) 7.1 mg/l - 96 h (fish)

Experimental Protocol for Disposal

The recommended disposal method for this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Do not dispose of this chemical into sewer systems or contaminate water, foodstuffs, or feed.[1]

Step 1: Waste Collection

  • Collect waste this compound in its original container or a designated, properly labeled, and sealed waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Storage Pending Disposal

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as oxidizing substances.[1][2]

  • Ensure the container is tightly closed.[2]

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Step 4: Decontamination of Empty Containers

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1]

  • Combustible packaging materials may be incinerated by a licensed facility.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Is the container empty? A->B C Triple-rinse container with appropriate solvent. Collect rinsate as hazardous waste. B->C Yes E Collect liquid waste in a labeled, sealed container. B->E No D Dispose of rinsed container as non-hazardous waste (or as per institutional policy). C->D F Store waste in a designated, well-ventilated area away from ignition sources. E->F G Contact licensed chemical waste disposal service. F->G H Arrange for pickup and final disposal (e.g., incineration). G->H

Caption: Disposal decision workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most current and detailed information.

References

Essential Safety and Operational Guide for Handling 3-Methoxy-3-methylbutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the safe handling of 3-Methoxy-3-methylbutyl Acetate in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Chemical Properties and Hazards

This compound is a combustible liquid and can be harmful if it comes into contact with the skin.[1] It is crucial to handle this chemical in a well-ventilated area and away from heat, sparks, open flames, and other ignition sources.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₆O₃
Molecular Weight160.21 g/mol
AppearanceColorless to almost colorless clear liquid
Boiling Point187.3 °C
Melting Point> -100 to < 25 °C
Purity>98.0% (GC)
Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety. All PPE should be inspected before use.[1]

Table 2: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecificationStandard
Eye Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)
Hand Protection Butyl rubber (Butyl caoutchouc) gloves.EN 374
Material Thickness: >0.11 mm
Breakthrough Time: >480 minutes (permeation: level 6)[3]
Skin Protection Fire/flame resistant and impervious clothing; laboratory coat.
Respiratory Protection Required when ventilation is inadequate or during aerosol/mist formation.[4]NIOSH/MSHA or EN 149 approved
Filter Type: Type A (Brown) - for organic gases and vapors with a boiling point > 65°C.[4]EN14387
Experimental Protocol: Safe Handling Procedure
  • Ensure a well-ventilated workspace.[1] Use of a chemical fume hood is highly recommended.

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Remove all potential ignition sources from the handling area.[1]

  • Ground and bond containers when transferring the liquid to prevent static discharge.

  • Inspect all PPE for integrity before use.

  • Wear the recommended butyl rubber gloves, safety goggles, and a lab coat.

  • If there is a risk of inhalation, use a respirator with an organic vapor cartridge.

  • Keep the container tightly closed when not in use.[2]

  • Avoid contact with skin and eyes.[1]

  • Avoid breathing mist, gas, or vapors.[1]

  • Use non-sparking tools for all operations.[1]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Store away from heat, sparks, open flames, and hot surfaces.[3]

  • Keep away from incompatible materials such as oxidizing agents.

  • In case of a spill, evacuate personnel from the immediate area.

  • Control all sources of ignition.

  • For minor spills, use absorbent pads to soak up the material. Place the used pads in a sealed polyethylene (B3416737) bag for disposal.

  • For larger spills, contain the spill and use an inert absorbent material.

  • Ventilate the area after cleanup.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Collect all waste containing this compound in a designated and clearly labeled "flammable/solvent" hazardous waste container.

  • Do not dispose of this chemical down the drain.[5]

  • Solid waste contaminated with this chemical, such as absorbent pads and used gloves, should also be disposed of as hazardous chemical waste.[5]

  • Keep waste containers tightly closed except when adding waste.

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • The rinsate must be collected and treated as hazardous waste.

  • After triple-rinsing, the container can be punctured to render it unusable for other purposes and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.

  • Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company.

  • The material may be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[5]

Visual Workflow for Safe Handling

The following diagram outlines the key procedural steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling & Use cluster_disposal Disposal prep Ensure Ventilation & Safety Equipment no_ignition Remove Ignition Sources prep->no_ignition don_ppe Don Appropriate PPE no_ignition->don_ppe handle Handle Chemical Safely don_ppe->handle storage Store Properly handle->storage collect_waste Collect Waste in Designated Container storage->collect_waste dispose_waste Arrange for Professional Disposal collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.